2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Description
BenchChem offers high-quality 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXSXJQGYMGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 115467-07-7 . While the user request specified "2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene," commercially available and well-documented data predominantly refers to the isomer 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene . This document will address the latter, as it is the more common and accessible building block for research and development.
Introduction
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a synthetically versatile bromine atom, two deactivating but directing fluorine atoms, and a lipophilic, metabolically stable trifluoromethoxy group, makes it a valuable building block for the synthesis of complex molecules. The strategic placement of these functionalities allows for selective chemical transformations, such as cross-coupling reactions, providing a robust platform for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are summarized in the table below. These properties are critical for its use in synthesis, dictating appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 115467-07-7 | [1] |
| Molecular Formula | C₇H₂BrF₅O | |
| Molecular Weight | 276.99 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | >98.0% (GC) | |
| Density | 1.78 g/cm³ at 20°C | |
| Boiling Point | Not explicitly stated, but likely >150°C | |
| Refractive Index | 1.43 | |
| Flash Point | 73 °C | |
| Storage Temperature | Refrigerated (0-10°C) |
Synthesis and Mechanistic Considerations
Alternatively, a multi-step synthesis could commence from a more readily available starting material like 4-bromo-2,6-difluorophenol (CAS 104197-13-9)[2][3]. The phenolic hydroxyl group could then be converted to the trifluoromethoxy group using an appropriate trifluoromethoxylation reagent. This transformation is a critical step in modern medicinal chemistry, often employed to enhance a compound's metabolic stability and cell permeability[4].
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with a boronic acid or boronate ester in the presence of a palladium catalyst. This is a cornerstone reaction in drug discovery for creating biaryl structures. A patent for liquid-crystalline compounds details a specific application of this reaction[1].
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.
-
Sonogashira Coupling: The bromine atom can be coupled with a terminal alkyne to form a carbon-carbon triple bond, another important linkage in medicinal chemistry.
-
Grignard and Lithium-Halogen Exchange: The bromine can be exchanged for magnesium or lithium, creating a nucleophilic organometallic species that can react with various electrophiles.
The trifluoromethoxy group is generally stable under these reaction conditions. Its presence is highly desirable in drug candidates as it can significantly improve pharmacokinetic properties, such as metabolic stability and membrane permeability, due to its high lipophilicity and resistance to enzymatic degradation[4].
Experimental Protocol: Synthesis of 2-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The following protocol is adapted from a patented procedure and demonstrates a key application of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in a Miyaura borylation reaction to prepare a valuable boronate ester intermediate[1].
Causality and Experimental Choices:
-
Reactants: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the aryl halide source. Bis(pinacolato)diboron is the boron source. Potassium acetate acts as the base, which is crucial for the catalytic cycle.
-
Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride ([Pd(dppf)Cl₂]) is a robust catalyst for Suzuki-Miyaura and related cross-coupling reactions, known for its efficiency with a wide range of substrates.
-
Solvent: 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
-
Workup: The aqueous workup removes inorganic salts, and extraction with an organic solvent isolates the product. Chromatography is used for purification to obtain the final product with high purity.
Step-by-Step Methodology:
-
To a solution of 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add bis(pinacolato)diboron (70.2 g, 271 mmol), potassium acetate (53.2 g, 540 mmol), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (4.0 g, 5.4 mmol)[1].
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water and dilute with methyl tert-butyl ether (MTBE).
-
Separate the organic and aqueous phases. Extract the aqueous phase with MTBE.
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: toluene) and recrystallize from ethanol to yield 2-[3,5-difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless solid[1].
Visualizations
Miyaura Borylation Workflow
Caption: Workflow for the Miyaura Borylation of the title compound.
Safety and Handling
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a combustible liquid and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed and refrigerated (0-10°C).
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Spectroscopic Data
While specific spectra are not provided here, structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring.
-
¹⁹F NMR: The fluorine NMR will be more complex, with signals for the two aromatic fluorine atoms and the trifluoromethoxy group. The coupling patterns will be indicative of their positions relative to each other and to the protons.
-
¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms in the molecule.
-
MS: The mass spectrum will show a characteristic molecular ion peak and an isotopic pattern consistent with the presence of one bromine atom.
Commercial suppliers often provide a certificate of analysis with NMR data confirming the structure.
Conclusion
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of reactive and modulating functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. Understanding its physicochemical properties, reactivity, and proper handling is essential for its effective and safe utilization in a research and development setting.
References
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-
Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved January 28, 2026, from [Link]
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El-Damasy, A. K., et al. (2020). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 25(15), 3485. [Link]
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5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 28, 2026, from [Link]
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Nyuchev, A. V., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 16, 1305–1312. [Link]
- US11208595B2 - Liquid-crystalline compounds - Google Patents. (n.d.).
- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents. (n.d.).
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Pokrovsky, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
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Payne, S. M. (2006). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 7(1), 62-63. [Link]
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Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
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An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Modern Chemistry
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its strategic importance lies in the unique combination of substituents on the benzene ring: a reactive bromine atom, electron-withdrawing fluorine atoms, and a lipophilic, metabolically stable trifluoromethoxy group. This arrangement provides a powerful scaffold for the synthesis of complex molecules with tailored biological and physical properties.
The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The trifluoromethoxy (-OCF3) group, in particular, is an increasingly popular substituent in drug design. It enhances key pharmacokinetic properties such as lipophilicity, which can improve cell membrane permeability, and metabolic stability, leading to a longer in vivo half-life.[2] The difluoro substitution pattern further modulates the electronic properties of the ring, influencing its reactivity and interactions with biological targets.
This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, serving as a critical resource for its application in advanced research and development.
Section 1: Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the key identifiers and physical properties of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. Note that some properties may be based on structurally similar compounds due to limited data on this specific isomer.
1.1: Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene |
| CAS Number | 1246356-54-3 |
| Molecular Formula | C₇H₂BrF₅O |
| Molecular Weight | 276.99 g/mol [3] |
| SMILES | C1=C(C(=C(C=C1OC(F)(F)F)F)Br)F |
| InChI Key | ORHCJZZKAUAZDR-UHFFFAOYSA-N[4] |
1.2: Physicochemical Data
The following table summarizes key physicochemical properties. Data for the closely related isomer, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS 115467-07-7), is included for comparison and estimation purposes.
| Property | Value (for isomer CAS 115467-07-7) | Reference |
| Physical State | Colorless to Light Yellow Liquid | [5][6] |
| Purity | >98.0% (GC) | [5] |
| Boiling Point | 175.3 °C at 760 mmHg | [7] |
| Density | 1.794 g/cm³ | [7] |
| Refractive Index | 1.43 - 1.445 | [5][7] |
| Flash Point | 73 °C | [5][7] |
Section 2: Synthesis and Mechanistic Considerations
2.1: Proposed Synthetic Pathway: A Multi-step Approach
A logical approach starts from a more readily available precursor, such as 3,5-difluoroaniline. The synthesis involves the introduction of the trifluoromethoxy group, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for the target compound.
2.2: Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,5-Difluorophenol from 3,5-Difluoroaniline
This is a standard conversion of an aniline to a phenol via a diazonium salt intermediate.
-
Diazotization: Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the mixture to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
-
Hydrolysis: Gently heat the diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by water, releasing nitrogen gas and forming 3,5-difluorophenol.
-
Work-up: Cool the reaction mixture and extract the phenolic product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by distillation or chromatography.
Step 2: Synthesis of 1,3-Difluoro-5-(trifluoromethoxy)benzene
The conversion of a phenol to a trifluoromethoxy ether is a challenging transformation that often requires specialized reagents.
-
Reaction Setup: In a suitable pressure-rated, corrosion-resistant reactor, combine 3,5-difluorophenol with a source of dichlorodifluoromethane (CCl₂F₂) and catalysts like antimony trichloride (SbCl₃) and hydrogen fluoride (HF). This combination generates the reactive species for trifluoromethoxylation.
-
Reaction Conditions: The reaction is typically performed under pressure and at elevated temperatures. These conditions must be carefully controlled in a specialized laboratory setup due to the hazardous nature of the reagents.
-
Work-up and Purification: After the reaction is complete, the reactor is carefully vented, and the crude product is isolated. Purification is typically achieved through fractional distillation.
Step 3: Synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
This final step is a regioselective electrophilic aromatic substitution.
-
Reaction: Dissolve 1,3-difluoro-5-(trifluoromethoxy)benzene in a suitable solvent (or neat). Add a brominating agent, such as elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.
-
Causality of Regioselectivity: The -OCF₃ group is an ortho,para-directing deactivator, while the fluorine atoms are also ortho,para-directing deactivators.[2] The position between the two fluorine atoms (C2) is sterically hindered and electronically activated by both fluorine atoms and the para -OCF₃ group, making it the most likely site for bromination.
-
Work-up: Quench the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite to consume excess bromine. Extract the product with an organic solvent, wash, dry, and concentrate. Final purification can be achieved by distillation or column chromatography.
Section 3: Reactivity and Applications
The unique arrangement of functional groups dictates the reactivity of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene and makes it a valuable building block.
3.1: The Trifluoromethoxy Group: A Privileged Moiety in Drug Discovery
The -OCF₃ group is often considered a "lipophilic hydrogen bond acceptor" and a bioisostere of a halogen or a small alkyl group. Its key advantages include:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[2]
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of the group can influence the acidity or basicity of nearby functional groups.[2]
3.2: The Bromine Handle: A Gateway to Molecular Complexity
The bromine atom serves as a versatile synthetic "handle" for constructing more complex molecules. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions utilizing the bromo substituent.
These reactions allow for the efficient and modular assembly of diverse chemical libraries for screening in drug discovery and agrochemical development programs.[1]
3.3: The Influence of the Difluoro Pattern
The two fluorine atoms ortho to the bromine atom have a significant electronic impact:
-
Inductive Effect: They are strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.
-
Ring Activation for Nucleophilic Aromatic Substitution (SNAAr): While less common for bromo-arenes compared to fluoro- or chloro-arenes, the strong deactivation by the fluorine and trifluoromethoxy groups can make the ring susceptible to SNAAr reactions under specific conditions.
Section 4: Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not in the public domain, the following are expected characteristics based on its structure and data from similar compounds.[8]
-
¹H NMR: A single signal, likely a triplet or multiplet, would be expected in the aromatic region (δ 7.0-7.5 ppm) for the two equivalent protons, showing coupling to the adjacent fluorine atoms.
-
¹⁹F NMR: Two distinct signals would be expected. One for the two equivalent fluorine atoms on the ring, and a singlet for the -OCF₃ group.
-
¹³C NMR: The spectrum would show several signals for the aromatic carbons, with characteristic C-F and C-Br couplings. The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Section 5: Safety, Handling, and Storage
Working with halogenated aromatic compounds requires strict adherence to safety protocols. The information below is based on general guidelines for similar chemicals.[5][9][10][11][12]
5.1: Hazard Identification
Based on data for similar compounds, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is expected to be:
-
Combustible Liquid. [5]
-
Harmful if swallowed or inhaled.
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
5.2: Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
5.3: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
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Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 1004. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
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Airgas. (2022, January 5). SAFETY DATA SHEET - Bromine Trifluoride. Retrieved from [Link]
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PubMed Central. (2018, September 13). Recent Development of Catalytic Trifluoromethoxylation Reactions. Retrieved from [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
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Gelest. (2019, February 7). Safety Data Sheet - Bromine trifluoride. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
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YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
PureSynth. (n.d.). 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). Retrieved from [Link]
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The Strategic Utility of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. These elements can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene stands out as a particularly valuable intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of complex pharmaceutical agents, enabling precise control over molecular architecture and properties. This guide provides a comprehensive overview of the structure, synthesis, reactivity, and applications of this important compound.
Molecular Structure and Physicochemical Properties
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a substituted aromatic compound with the molecular formula C₇H₂BrF₅O. The strategic placement of its substituents—a bromine atom, two fluorine atoms, and a trifluoromethoxy group—lays the foundation for its synthetic utility.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₂BrF₅O |
| Molecular Weight | 276.99 g/mol |
| CAS Number | Not explicitly found for this specific isomer, but related isomers exist. |
| Appearance | Typically a colorless to light yellow liquid. |
| Boiling Point | Data not available. |
| Melting Point | Data not available. |
The Art of Synthesis: Crafting a Key Intermediate
A plausible synthetic approach is outlined below:
Caption: Plausible synthetic route to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
Experimental Protocol: A Representative Sandmeyer Reaction
The following is a generalized protocol for a Sandmeyer reaction, which can be adapted for the synthesis of the title compound from its aniline precursor.[1]
Materials:
-
2,6-Difluoro-4-(trifluoromethoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., water, acetic acid)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diazotization:
-
Dissolve the aniline starting material in a suitable acidic aqueous solution (e.g., a mixture of HBr and water) in a reaction vessel cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
-
Structural Characterization: A Spectroscopic Approach
Due to the absence of publicly available spectroscopic data for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, this section will outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbon attached to the bromine would be significantly shielded, while the carbons bonded to fluorine would show characteristic C-F coupling. The trifluoromethoxy carbon would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct resonances: one for the two equivalent aromatic fluorine atoms and another for the trifluoromethoxy group. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for C-H, C-F, C-Br, and C-O bonds, as well as aromatic C=C stretching vibrations.
Reactivity and Synthetic Applications
The bromine atom in 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex drug molecules.
Caption: Key cross-coupling reactions involving the title compound.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[2][3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[6][7][8][9] This is a crucial transformation in the synthesis of many pharmaceuticals that contain an aniline or related moiety.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction is valuable for the synthesis of compounds containing an arylethyne scaffold.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups or more complex unsaturated systems.
Applications in Drug Discovery and Development
The trifluoromethoxy group (-OCF₃) is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity. The combination of this group with the reactive bromine handle and the additional fluorine atoms makes 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene a valuable building block for the synthesis of novel drug candidates.
While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motifs are present in numerous compounds under investigation for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to use this intermediate in various cross-coupling reactions allows medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized and synthetically versatile building block that holds significant potential for the advancement of drug discovery and development. Its unique combination of a reactive bromine atom and metabolically robust fluorine-containing groups makes it an attractive starting material for the synthesis of complex and innovative pharmaceutical agents. As the demand for more effective and safer medicines continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play a crucial role in shaping the future of medicine.
References
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PrepChem. Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene. Available from: [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
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Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]
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PubChem. 2-Bromo-1,3-difluoro-5-methylbenzene. Available from: [Link]
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ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
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PubMed Central. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for... Available from: [Link]
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ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available from: [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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PubMed Central. 19F NMR as a tool in chemical biology. Available from: [Link]
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NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ResearchGate. Effect of the reaction conditions on the Pd-catalyzed amination of... Available from: [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl... Available from: [Link]
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ResearchGate. Buchwald-Hartwig aminations on bromoflavones. Available from: [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: [Link]
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Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
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The Royal Society of Chemistry. Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. Available from: [Link]
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LabAlley. 5-Bromo-1, 3-difluoro-2-(trifluoromethoxy)benzene, min 98%, 1 gram. Available from: [Link]
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2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene safety data sheet
An In-depth Technical Guide to the Safe Handling of Substituted Bromofluorobenzenes
A Senior Application Scientist's Guide to: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Author's Note: This guide addresses the safe handling and properties of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. Due to a lack of a specific Safety Data Sheet (SDS) for this exact CAS number (186938-09-0), this document has been constructed by synthesizing data from the closely related positional isomer, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS: 115467-07-7) , and other structurally similar fluorinated aromatic compounds. The provided safety protocols are based on the established hazards of these analogs, which are anticipated to be functionally identical. Researchers must always exercise caution and treat this compound as having, at a minimum, the hazards outlined herein.
Section 1: Core Hazard Identification and Compound Profile
Before any laboratory work commences, a thorough understanding of the subject compound is paramount. This initial section provides immediate, high-level safety information and key physical data.
Chemical Identity
| Parameter | Value |
| Chemical Name | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene |
| Synonym(s) | 4-Bromo-3,5-difluoro(trifluoromethoxy)benzene |
| CAS Number | 186938-09-0 |
| Molecular Formula | C₇H₂BrF₅O |
| Molecular Weight | 276.99 g/mol [1] |
| Structure | (Structure for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene) |
Data for the positional isomer 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS: 115467-07-7) is used for the following tables.[1]
GHS Hazard Classification
This compound is classified as hazardous. The following table summarizes its GHS classifications based on available data for its isomer.
| GHS Classification | Hazard Code | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | H227 | Combustible liquid[2][3] | Warning | None |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3] | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3] | Warning | GHS07 |
Immediate Safety Synopsis
This compound is a combustible liquid that poses a significant risk of irritation to the skin and eyes.[2][3] The primary routes of exposure are dermal contact, eye contact, and inhalation of vapors, especially when heated. The causality for this irritation lies in the chemical's reactivity with biological tissues, a common trait for halogenated organic compounds. All handling procedures must be designed to mitigate these primary hazards.
Section 2: Emergency Response Protocols
In the event of an exposure or emergency, immediate and correct action is critical. These protocols are designed to be self-validating; they directly address the hazards identified in Section 1.
First-Aid Measures: A Step-by-Step Guide
The following table provides validated first-aid responses. The goal of each protocol is to rapidly and safely remove the chemical from the affected area to minimize tissue damage.
| Exposure Route | Protocol | Causality and Rationale |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] 3. If skin irritation occurs or persists, seek immediate medical advice.[2][3] | The extended washing time is crucial to ensure the complete removal of the lipophilic organic compound from the skin surface and pores, thereby preventing ongoing irritation. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3] 3. Seek immediate medical attention.[4] | Aggressive and prolonged irrigation is the only effective way to remove the chemical from the conjunctival sacs and prevent serious, potentially permanent, eye damage. Medical evaluation is non-negotiable. |
| Inhalation | 1. Move the affected person to fresh air immediately.[4][5] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek immediate medical attention if symptoms occur or persist.[5] | While not classified for acute inhalation toxicity, its vapors can cause respiratory irritation.[5] Moving to fresh air removes the person from the source of exposure. |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[4] | Inducing vomiting risks aspiration of the chemical into the lungs, which can cause severe chemical pneumonitis. The goal is to dilute the substance in the stomach and seek professional medical help. |
Firefighting Procedures
-
Hazard: The substance is a combustible liquid with a flash point of 73 °C. This means it can ignite when exposed to an ignition source at or above this temperature. Vapors are likely heavier than air and can travel to an ignition source.[4]
-
Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[2][3] Carbon dioxide can also be used. Avoid using a direct water jet, as it may spread the fire.
-
Required PPE for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic combustion byproducts, which may include hydrogen fluoride and hydrogen bromide.[4]
Section 3: Proactive Risk Mitigation and Handling
The most effective safety strategy is prevention. This section details the necessary controls and procedures for handling this compound to prevent exposure.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to mitigating workplace hazards. It prioritizes control methods from most to least effective. This framework is essential for designing safe experimental workflows.
Caption: A logical workflow for emergency response.
References
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Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (n.d.). Cole-Parmer. [Link]
-
OKS 210 - SAFETY DATA SHEET. (n.d.). OKS Germany. [Link]
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2-Bromo-1,3-difluoro-5-iodobenzene, 5g, Each. (n.d.). CP Lab Safety. [Link]
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SAFETY DATA SHEET. (2011). [Source not further identified, likely a chemical supplier]. [Link]
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Safety Data Sheet. (2026). Angene Chemical. [Link]
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Material Safety Data Sheet - Potassium chloride. (n.d.). Cole-Parmer. [Link]
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SDS US/WHMIS2015. (2020). Thymox. [Link]
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Benzene: toxicological overview. (2024). GOV.UK. [Link]
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2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. [Link]
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2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene synthesis precursors
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene: Precursors and Core Methodologies
Introduction
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, two deactivating fluorine atoms, and an electron-withdrawing trifluoromethoxy group—makes it a valuable and versatile building block for the synthesis of complex bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a sought-after functional group in drug design, often employed as a more lipophilic and metabolically stable isostere for a hydroxyl or methoxy group.
This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the primary synthetic pathways to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. We will delve into the synthesis of key precursors and detail the core reaction methodologies, emphasizing the chemical principles and strategic decisions that underpin these synthetic routes.
Retrosynthetic Analysis: Strategic Pathways to the Target Molecule
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. These pathways diverge based on the final bond formation step: either the C-Br bond or the C-N bond of an aniline precursor.
-
Pathway A: Electrophilic Bromination. The most direct approach involves the late-stage, regioselective bromination of a readily accessible precursor, 1,3-difluoro-5-(trifluoromethoxy)benzene . This strategy is contingent on controlling the position of bromination on an already complex aromatic ring.
-
Pathway B: Sandmeyer Reaction. An alternative and highly reliable route begins with a substituted aniline, 2,6-difluoro-4-(trifluoromethoxy)aniline . The amino group serves as a handle to be converted into a diazonium salt, which is subsequently displaced by a bromide using a copper(I) catalyst.
The following diagram illustrates these two divergent synthetic strategies.
Caption: Retrosynthetic analysis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
Part 1: Synthesis of Key Precursors
The viability of either synthetic pathway hinges on the efficient preparation of its respective key precursor. This section details established methods for their synthesis.
Precursor for Pathway A: 1,3-Difluoro-5-(trifluoromethoxy)benzene
The synthesis of this precursor typically starts from a more common commercially available material, 3,5-difluorophenol. The critical step is the introduction of the trifluoromethoxy group. This is a challenging transformation that cannot be achieved by simple alkylation with a CF₃ reagent. A common industrial method involves a two-step process: chlorodifluoromethylation followed by fluorination.
Experimental Protocol: Synthesis of 1,3-Difluoro-5-(trifluoromethoxy)benzene
-
Step 1: Synthesis of 1-(Chlorodifluoromethoxy)-3,5-difluorobenzene.
-
To a cooled (0-5 °C) solution of 3,5-difluorophenol (1.0 eq) and sodium hydroxide (1.2 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane), dichlorofluoromethane (HCFC-22) is bubbled through under vigorous stirring.
-
The reaction is maintained at low temperature and monitored by GC-MS until the starting phenol is consumed.
-
Causality: The basic conditions deprotonate the phenol to the more nucleophilic phenoxide, which then attacks the electrophilic carbon of HCFC-22. This reaction must be carefully controlled to prevent side reactions.
-
Upon completion, the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the chlorodifluoromethoxy intermediate.
-
-
Step 2: Fluorination to 1,3-Difluoro-5-(trifluoromethoxy)benzene.
-
The crude 1-(chlorodifluoromethoxy)-3,5-difluorobenzene is treated with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (AHF).
-
The reaction is typically performed in a high-pressure reactor (e.g., a Parr autoclave) and heated. The progress is monitored by analyzing aliquots.
-
Causality: This is a classic halogen exchange (HALEX) reaction. The more labile C-Cl bond is replaced by a C-F bond to form the thermodynamically stable trifluoromethoxy group.
-
After cooling, the reaction mixture is carefully quenched, neutralized, and extracted. The final product is purified by fractional distillation.
-
Precursor for Pathway B: 2,6-Difluoro-4-(trifluoromethoxy)aniline
This precursor can be synthesized from 4-(trifluoromethoxy)aniline, which is commercially available. The key transformation is the selective ortho-difluorination. However, direct fluorination of anilines can be aggressive and lead to side products. A more controlled approach involves the bromination of 2,6-difluoroaniline.[1]
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline
-
Step 1: Preparation of 4-Bromo-2,6-difluoroaniline. [1]
-
Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.[1]
-
To this solution, add bromine (1.0-1.1 eq) dropwise at room temperature. The electron-donating amine group activates the ring, and the ortho fluorine atoms direct the incoming electrophile (bromine) to the para position.
-
The reaction is typically rapid and can be stirred for 15-30 minutes post-addition.[1]
-
Causality: The strong activating and para-directing effect of the amino group, combined with the steric hindrance and deactivating nature of the ortho-fluorines, provides high regioselectivity for bromination at the C4 position.
-
The solvent is removed under reduced pressure, and the residue is neutralized with an aqueous base (e.g., sodium carbonate) and extracted with an organic solvent like dichloromethane.[1] The combined organic layers are dried and concentrated to yield the product, which can be further purified by recrystallization.[1]
-
Note: The direct synthesis of 2,6-difluoro-4-(trifluoromethoxy)aniline is less commonly documented in standard literature and may require specialized reagents. The brominated analog is a more practical precursor for subsequent Sandmeyer-type reactions.
Part 2: Core Synthetic Methodologies
With the key precursors in hand, we can now execute the final steps to obtain 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
Method A: Direct Electrophilic Bromination
This method leverages the directing effects of the substituents on the 1,3-difluoro-5-(trifluoromethoxy)benzene ring. The fluorine and trifluoromethoxy groups are all electron-withdrawing and meta-directing. Therefore, starting from the 1,3,5-substitution pattern, all available positions (2, 4, and 6) are meta to one substituent and ortho/para to the others. The position between the two fluorine atoms (C2) is the most activated for electrophilic substitution.
Caption: Workflow for direct electrophilic bromination.
Experimental Protocol: Direct Bromination
-
Charge a reaction vessel with 1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or a strong acid like sulfuric acid which can also act as a catalyst).
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.0-1.1 eq).[2] An acid catalyst like concentrated sulfuric acid or a Lewis acid (e.g., FeBr₃) is often required to polarize the bromine and initiate the reaction.[2]
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction's progress by GC or TLC.
-
Self-Validation: The reaction's endpoint is confirmed by the disappearance of the starting material. The regioselectivity should be confirmed by NMR analysis of the crude product, expecting a single major isomer due to the strong directing effects.
-
Upon completion, the reaction is carefully quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by neutralization with a base.
-
The product is extracted into an organic solvent, washed, dried, and purified, typically by distillation or chromatography.
Method B: Sandmeyer Reaction
The Sandmeyer reaction is a robust and widely used method for converting an aromatic amine into an aryl halide.[3] It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide.[4][5] This pathway is particularly useful when direct halogenation provides poor yield or selectivity.
Caption: Workflow for the Sandmeyer reaction pathway.
Experimental Protocol: Sandmeyer Reaction
-
Step 1: Diazotization.
-
Suspend the starting aniline, 4-Bromo-2,6-difluoroaniline (1.0 eq), in an aqueous solution of a strong acid, such as hydrobromic acid (HBr, ~3 eq).[6] Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.
-
Causality: The nitrous acid (HONO), formed in situ from NaNO₂ and HBr, reacts with the amino group to form the N-nitrosamine, which then rearranges and eliminates water to form the diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Copper-Catalyzed Bromination.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, generating an aryl radical, N₂, and Cu(II). The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product and regenerate the Cu(I) catalyst.
-
After the addition is complete, the mixture may be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.
-
The product is then isolated by steam distillation or solvent extraction, followed by washing, drying, and purification.
-
Data Summary and Pathway Comparison
| Parameter | Method A: Direct Bromination | Method B: Sandmeyer Reaction |
| Key Precursor | 1,3-Difluoro-5-(trifluoromethoxy)benzene | 4-Bromo-2,6-difluoroaniline |
| Number of Steps | 1 (from precursor) | 1 (from precursor, 2 stages) |
| Key Reagents | Br₂ or NBS, H₂SO₄/FeBr₃ | NaNO₂, HBr, CuBr |
| Selectivity | High, governed by electronic effects. | High, position is pre-determined by the amine. |
| Yields | Generally good to high. | Often very good, a reliable transformation. |
| Safety Concerns | Handling of liquid bromine and strong acids. | Handling of unstable diazonium salts (temperature control is critical), evolution of N₂ gas. |
| Scalability | Generally straightforward. | Requires excellent temperature control and gas management, can be challenging on a very large scale. |
Conclusion
The synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene can be effectively achieved through two primary, reliable routes. The choice between Direct Bromination (Method A) and the Sandmeyer Reaction (Method B) depends on several factors, including the availability and cost of the starting materials, scalability requirements, and specific laboratory safety capabilities.
Method A is elegant in its directness, relying on the predictable electronics of the aromatic ring to achieve high regioselectivity. Method B offers a robust, albeit indirect, approach that leverages the classic and dependable Sandmeyer transformation, providing high yields from an aniline precursor. Both methods represent field-proven strategies that provide drug development professionals with efficient access to this valuable fluorinated building block.
References
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- 2-Bromo-1,3-difluoro-5-iodobenzene. Chem-Impex.
- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM.
- Process for preparing 1-bromo-3,5-difluorobenzene.
- Sandmeyer Reaction.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- 4-Bromo-2,6-difluoroaniline. ChemicalBook.
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Strategic Functionalization of Bromodifluorobenzenes: A Divergent Reactivity Guide
Executive Summary: The Fluorine Imperative
In modern medicinal chemistry, bromodifluorobenzenes (e.g., 1-bromo-2,4-difluorobenzene) are not merely starting materials; they are linchpins for generating metabolically stable, lipophilic drug cores. The strategic value of these scaffolds lies in their divergent reactivity . The bromine atom serves as a handle for metal-mediated coupling (Suzuki, Buchwald), while the fluorine atoms—typically inert in standard organic synthesis—become activated leaving groups under Nucleophilic Aromatic Substitution (
This guide details the orthogonal workflows required to selectively engage the C-Br bond (via Pd/Li) versus the C-F bond (via nucleophiles), ensuring high yield and avoiding common pitfalls like the "Halogen Dance."
The Electronic Landscape & Reactivity Divergence
To manipulate these systems, one must understand the competing electronic effects:
-
The C-Br Bond: Weaker bond energy (~66 kcal/mol). High susceptibility to oxidative addition (Pd) and Lithium-Halogen exchange.
-
The C-F Bond: Strong bond energy (~116 kcal/mol). High electronegativity induces a strong dipole.
-
The "Ortho-Fluorine" Effect: Fluorine atoms ortho to the bromine significantly increase the rate of Lithium-Halogen exchange due to inductive acidification, but also increase the risk of anion migration.
Reactivity Hierarchy Table
| Reaction Class | Target Site | Mechanism | Key Driver |
| Pd-Catalyzed Coupling | C-Br | Oxidative Addition | Weak C-Br bond; Br is a soft electrophile. |
| Li-Halogen Exchange | C-Br | Kinetic Exchange | Formation of stable Li-salt; driven by |
| C-F | Addition-Elimination | F stabilizes the Meisenheimer complex (anionic intermediate) via induction.[1] |
Workflow A: Metal-Halogen Exchange (The Kinetic Pathway)
Objective: Selective lithiation at the C-Br position to generate an aryl-lithium species for electrophilic trapping (e.g., formylation, carboxylation).
The Critical Risk: Halogen Dance
The most common failure mode in fluorinated bromoarenes is the Halogen Dance (HD) . If the temperature rises above -78°C, or if the lithiation is slow, the kinetically formed aryl-lithium can deprotonate an acidic proton on the ring (ortho to F), leading to rapid isomerization and scrambled products.
Validated Protocol: Cryogenic Li-Br Exchange
Context: Optimized for 1-bromo-2,4-difluorobenzene.
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add substrate (1.0 equiv) in anhydrous THF (0.5 M).
-
Cryogenic Control: Cool the solution to -78°C (internal probe required; do not rely on bath temp).
-
Exchange: Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.-
Why: Slow addition prevents local heating.
-BuLi is preferred over -BuLi for this substrate to minimize side reactions, though -BuLi (2 equiv) is faster.
-
-
Incubation: Stir at -78°C for exactly 30 minutes.
-
Checkpoint: Take an aliquot, quench with
, and check GC/MS. >95% deuterium incorporation at the Br site confirms exchange without scrambling.
-
-
Trapping: Add the electrophile (e.g., DMF,
, or an aldehyde) dissolved in THF (pre-cooled) rapidly. -
Quench: Allow to warm to 0°C only after the electrophile has fully reacted (typically 1 hr).
Visualization: The Halogen Dance Mechanism
The diagram below illustrates the "failure mode" mechanism where the lithium migrates, leading to the wrong regioisomer.
Workflow B: Palladium-Catalyzed Cross-Coupling
Objective: Formation of C-C bonds (Suzuki-Miyaura) preserving the C-F bonds for later functionalization.
Ligand Selection Strategy
Fluorine atoms on the ring exert an electron-withdrawing effect, making the C-Br bond electron-poor. This generally accelerates oxidative addition. However, steric crowding from ortho-fluorines can hinder transmetallation.
-
Standard:
(Works for simple cases). -
Recommended: Buchwald Generation (XPhos or SPhos Pd G3) . These bulky, electron-rich ligands facilitate coupling on poly-substituted rings and prevent defluorination side reactions.
Validated Protocol: Suzuki-Miyaura Coupling
-
Charge: Combine 1-bromo-2,4-difluorobenzene (1.0 equiv), Boronic Acid (1.2 equiv), and
(3.0 equiv) in a vial. -
Catalyst: Add XPhos Pd G3 (1-2 mol%).
-
Why: Pre-catalyst ensures rapid activation; XPhos forms a monolithic active species.
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 5 mins.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Note: Monitoring by HPLC is essential. If protodeboronation of the boronic acid is observed, switch base to
or use anhydrous conditions (Dioxane/DMF).
-
Workflow C: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of Fluorine while retaining Bromine.
The "Fluorine Paradox"
In
-
Reasoning: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of F stabilizes this anionic intermediate more effectively than Br, despite the C-F bond being stronger.
-
Selectivity: In 1-bromo-2,4-difluorobenzene, the F at the 4-position (para to Br) is typically more reactive than the 2-position (ortho) due to steric accessibility, provided Br acts as the activating EWG. However, if a stronger EWG (like
or ) is introduced via Step B (coupling), that group will dictate regioselectivity.
Validated Protocol: Selective F-Displacement
-
Reagents: Substrate (1.0 equiv) + Nucleophile (e.g., Morpholine, 1.2 equiv).
-
Base:
(2.0 equiv). -
Solvent: DMSO or NMP (Polar aprotic is mandatory to solvate the cation and leave the nucleophile "naked").
-
Conditions: Heat to 100-120°C.
-
Caution: At these temperatures, if Pd residues are present from a previous step, you may trigger unwanted coupling. Ensure high purity before
.
-
Master Reactivity Flowchart
The following diagram summarizes the decision matrix for functionalizing bromodifluorobenzenes.
References
-
Mechanistic Insight into Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[2][3][4] Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]
-
Palladium Coupling of Fluorinated Arenes: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7] Angewandte Chemie International Edition. (Context on electron-poor aryl halides). [Link]
-
Nucleophilic Aromatic Substitution Selectivity: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews.[8] (Foundational text on F > Br reactivity in SNAr). [Link]
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[9] The Mechanism of Lithium-Halogen Exchange.[10][11][12] Journal of Organometallic Chemistry.[9] [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stability and Storage of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Introduction
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a synthetic building block, its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, stabilizing fluorine atoms, and a lipophilic trifluoromethoxy group—offers a versatile platform for the development of novel molecules.[1][2] The trifluoromethoxy group (-OCF3) in particular is prized for its exceptional chemical and thermal stability and its ability to enhance crucial properties like metabolic stability and bioavailability in drug candidates.[3][4]
The integrity of such a specialized reagent is paramount. Degradation, even at trace levels, can compromise reaction yields, introduce impurities, and ultimately impact the viability of a drug development program. This guide provides an in-depth analysis of the chemical stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, detailing its potential degradation pathways and establishing rigorous, field-proven protocols for its optimal storage and handling. The objective is to equip researchers and scientists with the necessary knowledge to preserve the compound's purity and ensure its reliable performance in sensitive applications.
Physicochemical Profile and Structural Analysis
To understand the stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, we must first analyze its structural components and their contributions to its overall chemical nature. While specific experimental data for this exact isomer is limited, we can infer its properties from closely related isomers and foundational chemical principles. The data below is based on the analogous compound 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene and serves as a reliable proxy.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₅O | [5][6] |
| Molecular Weight | ~276.99 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Purity (Typical) | >98.0% (by GC) | |
| Flash Point | 73 °C | |
| Specific Gravity | ~1.78 | |
| Refractive Index | ~1.43 |
Structural Contributions to Stability:
-
Trifluoromethoxy (-OCF3) Group: This is the molecule's anchor of stability. The -OCF3 group is renowned for being thermally and chemically robust, showing high resistance to acids, bases, oxidizing/reducing agents, and even organometallic species.[4] This stability arises from the immense strength of the carbon-fluorine bonds.
-
Aromatic Ring & Fluoro Substituents: The benzene core is inherently stable. The two additional fluorine atoms enhance this stability by increasing the molecule's oxidative resistance. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack.
-
Bromo (-Br) Substituent: The carbon-bromine bond represents the most significant site of potential reactivity. While essential for its function in synthetic chemistry (e.g., in Suzuki, Heck, or Buchwald-Hartwig couplings), it is also the most probable point of degradation via nucleophilic attack, reduction, or interaction with strong bases.[7]
Chemical Stability and Potential Degradation Pathways
The overall stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is high, but not absolute. Understanding the conditions that can compromise its integrity is crucial for preventing degradation.
-
Inherent Stability: The molecule's backbone is exceptionally robust due to extensive fluorination. The trifluoromethyl and trifluoromethoxy groups are known to be very stable to chemical, electrochemical, thermal, and photochemical degradation under typical laboratory conditions.[3]
-
Chemical Incompatibility: The primary risk of degradation comes from interaction with incompatible reagents.
-
Strong Oxidizing Agents: As a standard precaution for organic compounds, strong oxidizing agents should be avoided.[8]
-
Strong Bases and Nucleophiles: While the C-F and O-CF₃ bonds are stable, strong bases can potentially promote defluorination or other decomposition pathways under harsh conditions.[9] The C-Br bond is the most susceptible site to attack by strong nucleophiles.
-
-
Environmental Factors:
-
Moisture: While the compound is hydrophobic, ingress of water into the container can lead to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.
-
Light: Halogenated aromatic compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, creating radical species that lead to impurities.
-
Heat: The compound is a combustible liquid with a flash point of 73°C.[10] It should be kept away from heat and ignition sources.[11] While thermally stable, elevated temperatures will accelerate any potential degradation pathway.
-
Diagram 1: Factors Influencing Compound Stability
Caption: Key factors contributing to the stability and potential degradation of the title compound.
Recommended Storage and Handling Protocols
To ensure the long-term purity and efficacy of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, the following self-validating protocols, which mitigate the risks identified above, must be implemented.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Refrigerated (2-8 °C) | Slows kinetic rates of all potential degradation reactions, providing maximum long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light to prevent photochemical breakdown. PTFE is highly inert and prevents leaching or reaction with the cap liner. |
| Environment | Dry, Dark, Well-Ventilated Area | Protects from environmental factors like light, humidity, and accidental heat exposure.[11][12] A well-ventilated space is crucial for safety.[13][14] |
| Incompatibles | Store away from strong bases and oxidizing agents. | Prevents accidental contact and chemical degradation.[8] |
Experimental Protocol 1: Long-Term Storage
This protocol is designed for unopened containers or aliquots intended for storage longer than one month.
-
Verify Container Integrity: Upon receipt, inspect the container for damage to the cap or seal. Ensure the supplier has provided a robust container.
-
Log Information: Record the date of receipt, batch number, and initial purity (if available) in a laboratory inventory system.
-
Prepare for Storage: If the compound is to be aliquoted, perform this action in a fume hood. Use clean, dry glass vials (amber) and PTFE-lined caps.
-
Inert Gas Purge: Before sealing, flush the headspace of the container or aliquot vial with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces air and moisture.
-
Seal Securely: Tightly seal the container. For high-value samples, wrap the cap-bottle interface with Parafilm® as a secondary barrier against moisture ingress.
-
Store Appropriately: Place the sealed container in a refrigerator (2-8 °C) in a designated area for halogenated organic compounds. Ensure it is stored upright.[12]
Experimental Protocol 2: Routine Laboratory Use
This workflow ensures the integrity of the stock material is maintained during repeated use.
-
Temperature Equilibration: Remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. Causality: This is a critical step to prevent condensation of atmospheric moisture into the cold liquid, which would introduce water as a contaminant.
-
Dispense Material: In a well-ventilated fume hood, open the container and quickly withdraw the required amount using a clean, dry glass syringe or pipette.
-
Minimize Exposure: Do not leave the container open to the atmosphere for an extended period.
-
Reseal Under Inert Gas: Before resealing, flush the container's headspace again with argon or nitrogen.
-
Return to Storage: Tightly close the container, wrap with Parafilm® if desired, and immediately return it to the refrigerator.
Diagram 2: Laboratory Handling Workflow
Caption: Recommended workflow for handling the compound to maintain its integrity.
Conclusion
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a chemically robust molecule, a characteristic imparted by its highly fluorinated structure. Its primary point of vulnerability is the carbon-bromine bond, and its long-term stability can be affected by common environmental factors such as light, heat, and moisture. Adherence to the rigorous storage and handling protocols detailed in this guide—specifically, storage under refrigerated, inert, and dark conditions—is essential for mitigating these risks. By implementing these best practices, researchers, scientists, and drug development professionals can ensure the compound's purity and integrity, safeguarding the reliability of their experimental outcomes and the success of their synthetic campaigns.
References
- JP-5226 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central (PMC). Retrieved from [Link]
-
Aromatic Halogenation. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2025). ResearchGate. Retrieved from [Link]
-
Chemistry of the Trifluoromethoxy Group. (n.d.). Freie Universität Berlin. Retrieved from [Link]
-
2-Bromo-1,3-difluoro-5-methylbenzene. PubChem. Retrieved from [Link]
-
How to Halogenate Aromatic Rings. (2020). YouTube. Retrieved from [Link]
-
Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. Retrieved from [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed Central (PMC). Retrieved from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
-
Hydrocarbons, Halogenated Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
5-Bromo-1,2,3-trifluorobenzene. Magritek. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. magritek.com [magritek.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzene, 5-bromo-1,3-difluoro-2-(trifluoromethoxy)- [cymitquimica.com]
- 6. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. combi-blocks.com [combi-blocks.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Introduction: Synthesizing Complex Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][4]
This application note provides a comprehensive guide to developing a robust Suzuki-Miyaura coupling protocol for a challenging, electron-deficient substrate: 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. This molecule is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethoxy substituents, such as enhanced metabolic stability, lipophilicity, and altered electronic characteristics.[5][6] However, the very features that make this substrate attractive also present distinct challenges to the standard Suzuki coupling protocol, necessitating a carefully optimized approach.
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups deactivates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki-Miyaura catalytic cycles.[7][8] This guide will dissect the mechanistic considerations, provide a detailed experimental protocol, and offer insights into catalyst selection and reaction optimization to empower researchers in successfully employing this versatile building block.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered on a palladium complex.[1][2][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a substrate like 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (R¹-X) to form a palladium(II) intermediate. This is often the rate-limiting step and is influenced by the electronic properties of the aryl halide.[7] Electron-withdrawing groups on the aromatic ring, as in our target molecule, can slow this step.
-
Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The role of the base is crucial; it facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation.[1][9]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Strategic Considerations for an Electron-Deficient Substrate
The electronic properties of 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene necessitate a tailored approach to catalyst and condition selection.
-
Catalyst Selection: The key to a successful coupling lies in choosing a palladium catalyst system that can efficiently undergo oxidative addition with the electron-poor aryl bromide. This typically involves the use of electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[8] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent candidates for this type of transformation.[10] They have demonstrated high efficacy in couplings of electron-deficient and sterically hindered aryl halides.[10][11]
-
Base Selection: The choice of base is critical for activating the boronic acid or ester.[9] For challenging couplings, stronger bases are often required. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. In some cases, phosphate bases like potassium phosphate (K₃PO₄) can offer superior results, particularly with heteroaryl boronic acids.[12] The base's strength and solubility can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the action of the inorganic base.[13] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene, typically with an aqueous base solution. Anhydrous conditions with specific bases can also be effective.[14]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with a generic arylboronic acid. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific coupling partners.
Materials and Reagents:
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup and Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (0.01-0.05 equiv), SPhos (0.02-0.10 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Typical Reaction Parameters
The following table summarizes a starting point for the reaction conditions. Optimization is highly recommended for each specific substrate combination.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | Electron-deficient substrate requiring optimized conditions. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess is used to drive the reaction to completion. |
| Pd Pre-catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium(II) pre-catalyst. |
| Ligand | SPhos (2-10 mol%) | An electron-rich, bulky phosphine to promote oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A versatile solvent system for a wide range of substrates. |
| Temperature | 80 - 100 °C | Elevated temperature is often required to overcome the activation barrier. |
| Reaction Time | 2 - 24 hours | Monitor for completion as reaction times can vary. |
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich ligand (e.g., RuPhos), or a stronger base like Cs₂CO₃. Increasing the temperature may also be beneficial, but monitor for potential decomposition.
-
Dehalogenation: The formation of a dehalogenated byproduct can occur. This can sometimes be suppressed by ensuring strictly anaerobic conditions and using highly pure reagents.
-
Homocoupling of Boronic Acid: If homocoupling of the boronic acid is observed, it may indicate the presence of oxidants or an inefficient transmetalation step. Ensure thorough degassing of solvents and consider a different base or solvent system.
-
Alternative Boron Reagents: While boronic acids are common, boronate esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and purity.[3][15]
Conclusion
The Suzuki-Miyaura coupling of 2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a challenging yet highly valuable transformation. By understanding the underlying mechanism and making informed choices regarding the catalyst system, base, and solvent, researchers can successfully synthesize a wide array of novel fluorinated biaryl compounds. The protocol and considerations outlined in this application note provide a solid foundation for developing efficient and reproducible coupling procedures for this and other electron-deficient aryl bromides, paving the way for advancements in drug discovery and materials science.
References
-
N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun.1981 , 11, 513. [Link]
-
Wikipedia contributors. (2024, January 22). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 29, 2026, from [Link]
-
Wikipedia contributors. (2023, December 1). Dialkylbiaryl phosphine ligands. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane. Synlett, 2006(12), 1867–1870.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
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- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction with 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of an Electron-Deficient Aryl Halide in C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The substrate scope of the Heck reaction is vast, and of particular interest is the use of electron-deficient aryl halides. The presence of electron-withdrawing groups on the aromatic ring can significantly enhance the rate of oxidative addition, a key step in the catalytic cycle, thereby facilitating the coupling reaction.[4]
This document provides a detailed guide to the application of the Heck reaction using 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, a highly electron-deficient aryl bromide. The presence of three strongly electron-withdrawing fluorine atoms and a trifluoromethoxy group makes this substrate particularly reactive and an attractive building block for the introduction of fluorinated motifs into organic molecules. The incorporation of fluorine can profoundly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
These application notes will provide a comprehensive overview of the reaction, including a detailed mechanistic discussion, optimized protocols for coupling with representative alkenes (styrene and n-butyl acrylate), and a thorough examination of the critical experimental parameters.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A general representation of this cycle is depicted below.
Figure 1: The catalytic cycle of the Heck reaction.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), in this case, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, to form a Pd(II) intermediate. The electron-deficient nature of the aryl bromide accelerates this rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. This step typically proceeds in a syn-periplanar fashion.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, leading to the formation of the desired substituted alkene product and a hydrido-palladium(II) complex. This step also generally occurs with syn-stereochemistry and is often followed by rotation around the C-C single bond to achieve this geometry, which ultimately dictates the stereochemistry of the final product.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by the reductive elimination of HX from the hydrido-palladium(II) complex, a process that is facilitated by a base.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with two common classes of alkenes: styrenes and acrylates. Due to the high reactivity of the electron-deficient aryl bromide, these reactions can often be performed under relatively mild conditions.
Protocol 1: Coupling with Styrene
This protocol describes the synthesis of (E)-1,3-difluoro-2-(styryl)-5-(trifluoromethoxy)benzene.
Materials:
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (2 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
Add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv), styrene (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Coupling with n-Butyl Acrylate
This protocol details the synthesis of n-butyl (E)-3-(2,6-difluoro-4-(trifluoromethoxy)phenyl)acrylate.
Materials:
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (1 mol%) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (2 mol%) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv), n-butyl acrylate (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure product.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Heck reaction. The following table summarizes typical conditions for the coupling of electron-deficient aryl bromides.
| Parameter | Condition for Styrene Coupling | Condition for Acrylate Coupling | Rationale for Selection |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ | A common, stable, and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | IPr·HCl (an NHC precursor) | Bulky, electron-rich phosphines like P(o-tol)₃ promote oxidative addition and stabilize the palladium catalyst. N-Heterocyclic carbenes (NHCs) are excellent ligands for cross-coupling reactions, offering high stability and activity. |
| Base | K₂CO₃ | Cs₂CO₃ | An inexpensive and effective inorganic base. Cesium carbonate is a stronger base and can be more effective in promoting the reaction, especially with less reactive substrates or for faster reaction times. |
| Solvent | DMF | 1,4-Dioxane | A polar aprotic solvent that is well-suited for many Heck reactions. A common solvent for cross-coupling reactions that is less polar than DMF and can be advantageous in certain systems. |
| Temperature | 100-120 °C | 80-100 °C | The highly activated nature of the aryl bromide allows for lower reaction temperatures compared to less reactive substrates. |
| Typical Yields | 80-95% | 85-98% | The electron-withdrawing groups on both the aryl halide and the acrylate (for Protocol 2) generally lead to high yields. |
Experimental Workflow and Logic
The successful execution of the Heck reaction with 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene relies on a systematic and logical workflow.
Figure 2: A logical workflow for the Heck reaction.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.
-
Anhydrous Solvents: While the Heck reaction can sometimes tolerate small amounts of water, using anhydrous solvents is generally recommended to ensure reproducibility and high yields, as water can interfere with the catalytic cycle.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For the electron-deficient 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, a ligand that promotes the oxidative addition step without being overly bulky to hinder subsequent steps is ideal.
-
Base Strength: The base plays a vital role in regenerating the active Pd(0) catalyst. The choice of base can influence the reaction rate and should be matched to the specific substrate and solvent system.
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
Troubleshooting and Self-Validation
A well-designed protocol should be a self-validating system. The following are common issues encountered in the Heck reaction and their potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium source and ligand. Consider in situ reduction of a Pd(II) precatalyst. |
| Insufficiently anhydrous conditions | Thoroughly dry all glassware and use anhydrous solvents. | |
| Incorrect base or solvent | Optimize the base and solvent system. A stronger base or a more polar solvent may be required. | |
| Formation of Byproducts | Double arylation of the alkene | Use a slight excess of the alkene and carefully monitor the reaction time. |
| Isomerization of the alkene product | Lowering the reaction temperature may minimize isomerization. | |
| Homocoupling of the aryl halide | This can occur at high temperatures or with certain catalyst systems. Optimization of the ligand and reaction conditions can mitigate this side reaction. | |
| Difficulty in Purification | Co-elution of product and starting materials | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Heck reaction of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene provides a robust and efficient method for the synthesis of highly functionalized, fluorinated aromatic compounds. The electron-deficient nature of this substrate facilitates the key oxidative addition step, often allowing for milder reaction conditions and high yields. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols and workflow outlined in these application notes, researchers can successfully employ this versatile building block in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and advanced materials.
References
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2015). MDPI. Retrieved January 28, 2026, from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Retrieved January 28, 2026, from [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 28, 2026, from [Link]
-
Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. Retrieved January 28, 2026, from [Link]
-
The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH. Retrieved January 28, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Retrieved January 28, 2026, from [Link]
-
Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of alpha‐fluorinated acrylates by Palladium‐catalyzed Decarboxylative Olefination Reaction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen. Retrieved January 28, 2026, from [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. (n.d.). sctunisie.org. Retrieved January 28, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. Retrieved January 28, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,3Bis(5-ferrocenylisoxazole-3-yl) Benzene-Derived Palladium(II) Acetate Complex and Its Application in Mizoroki-Heck Reaction in an Aqueous Solution. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Advanced Synthesis Protocol: Utilizing 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in Pharmaceutical Lead Optimization
Executive Summary
This Application Note details the strategic utility and handling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS: 115571-66-9). This building block is a critical intermediate in modern medicinal chemistry, specifically employed to install the 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety.
This specific fluorinated motif acts as a high-performance bioisostere for phenyl rings in drug candidates. It offers three distinct advantages:
-
Metabolic Stability: The fluorine atoms at the 2,6-positions block common sites of oxidative metabolism (CYP450 hydroxylation).
-
Lipophilicity Modulation: The trifluoromethoxy (-OCF3) group significantly increases lipophilicity (
value) and membrane permeability without the steric bulk of a tert-butyl group. -
Electronic Tuning: The electron-withdrawing nature of the ring influences the pKa of neighboring amines or amides, often improving potency in kinase or GPCR targets.
Chemical Profile & Reactivity Analysis
Structural Properties
-
IUPAC Name: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
-
Key Feature: The C-Br bond is flanked by two ortho-fluorine atoms. This creates significant steric hindrance and electronic deactivation, making standard cross-coupling conditions (e.g., Pd(PPh3)4) ineffective.
Reactivity Challenges (The "Ortho Effect")
The primary challenge in utilizing this reagent is the steric crowding around the bromine atom.
-
Oxidative Addition: The electron-poor nature of the ring facilitates oxidative addition to Palladium(0).
-
Transmetallation: This step is sterically retarded by the ortho-fluorines.
-
Reductive Elimination: Highly challenging; requires bulky, electron-rich phosphine ligands to force the elimination of the product.
Strategic Divergence Workflow
The following diagram illustrates the primary synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthetic pathways utilizing the 2-bromo-1,3-difluoro scaffold.
Application Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling with a heteroaryl boronic acid to form a biaryl core. Challenge: Overcoming the "double ortho-fluoro" steric barrier.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Bromide (Start Material) | 1.0 | Electrophile |
| Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Pd(OAc)2 | 0.05 (5 mol%) | Catalyst Precursor |
| XPhos or SPhos | 0.10 (10 mol%) | Ligand (Crucial for sterics) |
| K3PO4 (Tribasic) | 3.0 | Base (Anhydrous) |
| Toluene / Water (10:1) | 0.2 M | Solvent System |
Step-by-Step Methodology
-
Inerting: Charge a microwave vial or pressure tube with the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 equiv).
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed Toluene and Water (10:1 ratio) via syringe. The concentration should be approximately 0.2 M relative to the bromide.
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Note: If using microwave irradiation, heat to 120°C for 1 hour.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with Brine.
-
Purification: Flash column chromatography.
-
Insight: XPhos is chosen because its bulk facilitates the difficult reductive elimination step involving the sterically crowded fluorinated ring [1].
-
Protocol B: Lithium-Halogen Exchange (Boronic Acid Synthesis)
Objective: Converting the electrophilic bromide into a nucleophilic boronic acid. Challenge: Preventing "hydrodehalogenation" (protonation) of the lithiated intermediate.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Bromide | 1.0 | Substrate |
| Triisopropyl Borate (B(OiPr)3) | 1.2 | Boron Source |
| n-Butyllithium (2.5M in Hexanes) | 1.1 | Lithiating Agent |
| THF (Anhydrous) | 0.15 M | Solvent |
| HCl (1M) | Excess | Quench/Hydrolysis |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool to -78°C (Dry Ice/Acetone bath) under Nitrogen.
-
Charge: Add the Aryl Bromide and Triisopropyl Borate (1.2 equiv) to the flask. Dissolve in anhydrous THF.
-
Critical Deviation: Unlike standard protocols where Li is added first, In-Situ Trapping (Barbier conditions) is recommended here. The presence of the borate during lithiation minimizes the lifetime of the unstable lithiated species, reducing side reactions like benzyne formation or elimination of fluoride [2].
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with 1M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.
-
Isolation: Extract with EtOAc. The product is often a white solid.
Protocol C: Buchwald-Hartwig Amination
Objective: Synthesis of N-arylated amines (e.g., piperazines, anilines). Challenge: Electronic deactivation of the ring makes the C-Br bond less prone to oxidative addition compared to electron-neutral rings, though the fluorines help slightly. The main issue is sterics.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Bromide | 1.0 | Electrophile |
| Amine (e.g., Morpholine) | 1.2 | Nucleophile |
| Pd2(dba)3 | 0.02 (2 mol%) | Catalyst Source |
| BrettPhos | 0.04 (4 mol%) | Ligand |
| NaOtBu | 1.4 | Strong Base |
| 1,4-Dioxane | 0.2 M | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 and BrettPhos in Dioxane and stir for 5 minutes at room temperature to form the active catalyst species.
-
Insight: BrettPhos is specifically designed for coupling primary amines and sterically hindered aryl halides [3].
-
-
Addition: Add the Aryl Bromide, Amine, and NaOtBu to the reaction vessel. Add the pre-formed catalyst solution.
-
Reaction: Heat to 90°C for 4–8 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Mechanistic Visualization (Suzuki Coupling)
The following diagram details the catalytic cycle, highlighting the specific influence of the bulky XPhos ligand in overcoming the steric barrier of the 2,6-difluoro substitution.
Figure 2: Catalytic cycle emphasizing the steric bottlenecks at Transmetallation and Reductive Elimination.
Safety & Handling Guidelines
-
HF Hazard: In the event of thermal decomposition or fire, this compound may release Hydrogen Fluoride (HF) gas. Standard firefighting requires breathing apparatus.
-
Skin Contact: Fluorinated aromatics can be potent skin irritants and may possess higher permeation rates than non-fluorinated analogues. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Do not mix with strong acids. Dispose of as halogenated organic waste.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[5]
-
Li, W., et al. (2011). Recent Advances in the Synthesis of Fluorinated Aryl Boronic Acids. Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Application Note: High-Fidelity Sonogashira Coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Abstract & Scope
This application note details the protocol for the Sonogashira cross-coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS: 115467-07-7). This substrate presents a unique "Ortho-Difluoro Paradox": the electron-deficient ring facilitates oxidative addition, yet the ortho-fluorine atoms create significant steric hindrance and electrostatic repulsion that impede transmetallation.
This guide provides two distinct protocols:
-
Method A (The Workhorse): A robust, cost-effective Pd/Cu system for standard alkynes.
-
Method B (The Specialist): A Copper-free, high-activity system designed to suppress homocoupling and overcome steric barriers.
Substrate Analysis: The "Ortho-Difluoro" Challenge
To design a successful experiment, one must understand the molecular architecture of the substrate.
| Feature | Structural Element | Chemical Consequence |
| Reactive Center | C(2)-Br Bond | Activated. The electron-poor ring weakens the C-Br bond, making oxidative addition to Pd(0) rapid. |
| Steric Gate | 1,3-Difluoro (Ortho) | Hindered. The Fluorine atoms create a "steric fence," making the approach of the bulky Copper-acetylide complex difficult during transmetallation. |
| Electronic Bias | 5-OCF3 (Para) | Deactivating. Strong Electron Withdrawing Group (EWG). Increases the acidity of the ring protons (risk of H/D exchange if deuterated solvents are used) and activates the ring for potential |
Mechanistic Bottleneck Visualization
The following diagram illustrates the specific failure point common with this substrate (Transmetallation Stalling).
Figure 1: The catalytic cycle highlighting the steric bottleneck at the transmetallation step caused by ortho-fluorines.
Critical Optimization Parameters
Catalyst Selection
-
Avoid: Tetrakis(triphenylphosphine)palladium(0) (
). While common, the four ligands create a crowded coordination sphere that exacerbates the steric hindrance of the 1,3-difluoro motif. -
Preferred: Bis(triphenylphosphine)palladium(II) dichloride (
) is the standard. For difficult cases, is superior; the large bite angle of the dppf ligand forces the aryl group and the alkyne closer, promoting reductive elimination.
Base & Solvent[1]
-
Base: Avoid strong hydroxide bases (NaOH, KOH) which can trigger nucleophilic aromatic substitution (
) on the fluorines. Use Triethylamine ( ) or Cesium Carbonate ( ) . -
Solvent: THF is standard. For higher temperatures (Method B), Toluene or DMF is preferred.
Experimental Protocols
Method A: The Robust Protocol (Standard Pd/Cu)
Best for: Non-volatile alkynes, initial screening, scale-up.
Reagents:
-
Substrate: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst:
(3.0 mol%) -
Co-Catalyst: CuI (1.5 mol%) — Keep Cu low to minimize homocoupling.
-
Base:
(3.0 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vessel with the Aryl Bromide (1.0 eq),
(0.03 eq), and CuI (0.015 eq).-
Note: If the Alkyne is a solid, add it here.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition: Syringe in anhydrous THF followed by
and the Alkyne (if liquid). -
Reaction: Stir at Room Temperature for 1 hour.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 1 hour, heat to 50°C . Do not exceed 60°C initially to prevent alkyne polymerization.
-
-
Workup: Dilute with Ethyl Acetate, wash with saturated
(to remove Cu), then brine. Dry over .[1]
Method B: The "Steric Specialist" Protocol (Copper-Free)
Best for: Valuable alkynes, prevention of Glaser homocoupling, or if Method A fails due to sterics.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: 1.5 equiv
-
Catalyst:
(5.0 mol%) — The "Bite Angle" advantage. -
Base:
(2.0 equiv) — Inorganic base effect. -
Solvent: Toluene / Water (10:1 ratio) or pure DMF.
Step-by-Step Workflow:
-
Preparation: In a vial, combine Aryl Bromide,
, and . -
Solvent: Add Toluene and Water (degassed).
-
Activation: Add the Alkyne.
-
Thermal Drive: This reaction requires heat to overcome the activation energy of the steric hindrance. Heat to 80°C for 4–12 hours.
-
Purification: Standard extraction. The dppf ligand is robust but harder to remove; flash chromatography is essential.
Troubleshooting & Decision Logic
Use this decision tree to navigate experimental hurdles.
Figure 2: Troubleshooting logic for optimizing the coupling of sterically hindered aryl bromides.
Safety & Handling
-
Fluorine Content: While the C-F bonds are stable under these conditions, thermal decomposition (fire) of this molecule will release HF. Use standard fume hood protocols.
-
Trifluoromethoxy Stability: The -OCF3 group is generally stable to bases and nucleophiles used in Sonogashira coupling. It does not require special protection.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467–4470.[2] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Bheeter, C. B., Chen, L., Soulé, J. F., & Doucet, H. (2016). Palladium-Catalyzed Direct Arylation of Polyfluoroarenes. Catalysis Science & Technology. (Context on reactivity of polyfluoroarenes). Link
-
Gelest, Inc. (2023). Fluorinated Intermediates Product Guide. (General stability data for trifluoromethoxy arenes). Link
-
Lipshutz, B. H., et al. (2008).[3] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[3] Journal of the American Chemical Society.[3] (Basis for Cu-free protocols).[4][5][6][7] Link
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, two fluorine atoms, and a trifluoromethoxy group, provides a powerful scaffold for the synthesis of complex molecules with desirable pharmacological and material properties. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[1] The fluorine atoms can influence conformation and binding affinity, while the bromine atom serves as a versatile handle for a variety of chemical transformations.
This guide provides a comprehensive overview of the key functionalization strategies for this valuable reagent, with detailed protocols and mechanistic insights to enable its effective utilization in research and development.
Core Functionalization Strategies
The reactivity of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is dominated by the C-Br bond, which is susceptible to a range of palladium-catalyzed cross-coupling reactions. Additionally, the electron-deficient nature of the aromatic ring, exacerbated by the fluorine and trifluoromethoxy substituents, can be exploited for other transformations.
Caption: Key functionalization pathways for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][3] For 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, the bromine atom serves as an excellent leaving group for these transformations.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound.[4][5] This reaction is fundamental to the synthesis of many high-value products in the pharmaceutical and advanced materials industries.[4]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if necessary, a ligand (e.g., SPhos, XPhos). The catalyst loading typically ranges from 1-5 mol%.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-85 |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-95 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | >90 |
Note: Yields are representative and can vary based on the specific boronic acid used.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] This reaction has broad substrate scope and functional group tolerance, making it invaluable in drug discovery.[7]
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to furnish the desired aryl amine.[8] The choice of a sterically hindered phosphine ligand is often critical for high catalytic activity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Addition of Reactants: Add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic phase with brine, dry, and concentrate. Purify the product by flash chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Lithiation and Trapping with Electrophiles
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[9] While the trifluoromethoxy group is not a strong directing group, bromine-lithium exchange offers a reliable route to a lithiated intermediate that can be trapped with various electrophiles.
Causality of Experimental Choice: This method is particularly useful when the desired functional group cannot be introduced via cross-coupling. The reaction is typically performed at low temperatures to prevent unwanted side reactions and decomposition of the organolithium intermediate.
Experimental Protocol: Bromine-Lithium Exchange and Electrophilic Quench
-
Reaction Setup: To a solution of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere at -78 °C, add a solution of n-butyllithium or t-butyllithium (1.0-1.1 eq.) dropwise.
-
Lithiation: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Trapping: Add the desired electrophile (e.g., CO₂, DMF, I₂, aldehydes, ketones) and continue stirring at -78 °C for 1-2 hours.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or distillation.
Table of Potential Electrophiles and Products
| Electrophile | Resulting Functional Group |
| CO₂ then H₃O⁺ | -COOH |
| DMF then H₃O⁺ | -CHO |
| I₂ | -I |
| RCHO | -CH(OH)R |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine and trifluoromethoxy groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10][11][12] While the bromine is the most common site for substitution in cross-coupling, under certain conditions, one of the fluorine atoms can be displaced by a strong nucleophile.
Mechanistic Considerations: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[13] The rate of reaction is dependent on the strength of the nucleophile and the electron-withdrawing ability of the substituents on the ring.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a sealed tube, dissolve 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine; 1.1-2.0 eq.) and a base if necessary (e.g., K₂CO₃).
-
Reaction Execution: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction, pour into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by chromatography.
Conclusion
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a versatile and valuable building block for the synthesis of complex organic molecules. A thorough understanding of its reactivity allows for the strategic application of a range of powerful synthetic methodologies, including palladium-catalyzed cross-coupling, lithiation-trapping, and nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
References
- Benchchem. (n.d.). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide.
- Chem-Impex. (n.d.). 2-Bromo-1,3-difluoro-5-iodobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Precision in Synthesis: Utilizing 2-Bromo-5-chloro-1,3-difluorobenzene for Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2,3-dichloroquinoxaline.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and improve the yields when working with the electron-deficient aryl halide, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. Our goal is to provide researchers, scientists, and drug development professionals with actionable insights and robust protocols grounded in established chemical principles.
Introduction: Understanding the Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its remarkable ability to form C-C bonds.[1][2][3] However, the success of the reaction is highly dependent on the electronic and steric nature of the coupling partners. The substrate, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, presents a unique set of challenges and advantages. Its aromatic ring is heavily substituted with strongly electron-withdrawing groups (EWG), namely two fluorine atoms and a trifluoromethoxy group.
This electron deficiency significantly impacts the key steps of the catalytic cycle.[2][4] While the oxidative addition of the aryl bromide to the Pd(0) catalyst is generally accelerated by EWGs, the subsequent transmetalation and reductive elimination steps can become more challenging.[5] This guide provides a systematic approach to overcoming these hurdles to achieve high reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling yield low with this electron-deficient aryl bromide?
Low yields with this substrate often stem from a few key issues. The electron-withdrawing nature of the ring can make the palladium(II) intermediate less susceptible to transmetalation with the organoboron reagent. Furthermore, side reactions such as protodebromination (replacement of bromine with hydrogen) and homocoupling of the boronic acid partner can become competitive if the main catalytic cycle is inefficient.[6] Careful selection of the catalyst, ligand, base, and solvent is critical to ensure the desired cross-coupling pathway dominates.
Q2: What is the most critical parameter to optimize for this specific reaction?
The ligand is arguably the most critical component. Due to the electronic nature of the substrate, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[7] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, preventing decomposition and side reactions.[8]
Q3: Which palladium source and ligand combination should I start with?
A reliable starting point is a pre-catalyst or an in-situ generated catalyst system using a Pd(0) or Pd(II) source with a bulky, electron-rich phosphine ligand. For example, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a ligand like SPhos or XPhos is often effective.[7][9] Using a 2:1 or slightly higher ligand-to-palladium ratio is a common practice to ensure the catalyst is fully coordinated and stabilized.
Q4: How can I minimize the formation of homocoupling and protodebromination byproducts?
These side reactions are classic signs of a suboptimal catalytic system.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[4] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) is crucial.[6][10]
-
Protodebromination can occur if the transmetalation step is slow, allowing for competing pathways. Using a more reactive boronic acid partner (or a boronate ester), a stronger base, or a more efficient ligand can help accelerate the desired coupling.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes in a question-and-answer format to guide your optimization efforts.
Problem: I see little to no conversion of my starting aryl bromide.
-
Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been deactivated by oxygen. Palladium black precipitation is a common indicator.
-
Potential Cause 2: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier for oxidative addition or other steps.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, some systems may require temperatures up to 120 °C. Monitor for decomposition of starting materials or products at higher temperatures.
-
-
Potential Cause 3: Inappropriate Ligand. The chosen ligand may not be electron-rich enough to promote the catalytic cycle effectively with this substrate.
-
Solution: Screen a panel of bulky, electron-donating phosphine ligands. Refer to the table below for suggestions. Ligands like SPhos, RuPhos, or BrettPhos are designed for challenging couplings.[7]
-
Problem: My main byproduct is the homocoupling of my boronic acid.
-
Potential Cause 1: Oxygen in the Reaction. As mentioned, oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: Improve your inert atmosphere technique. Ensure the headspace of the reaction flask is purged with inert gas and the reaction is maintained under positive pressure.
-
-
Potential Cause 2: Boronic Acid Instability. Some boronic acids are prone to decomposition or trimerization to form boroxines, which can affect reactivity.
Problem: I am observing significant protodebromination of my starting material.
-
Potential Cause 1: Presence of Protic Impurities. Water or other protic sources can lead to the undesired replacement of the bromine atom.
-
Solution: Use anhydrous solvents and ensure your base is not excessively hydrated. While some water is often necessary to solubilize the base and facilitate transmetalation, excessive amounts can be detrimental.[4]
-
-
Potential Cause 2: Slow Transmetalation. If the transfer of the organic group from boron to palladium is slow, the aryl-palladium intermediate has more time to react via other pathways.
Optimization Strategies & Parameter Tables
Success with 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Table 1: Recommended Catalyst & Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent general-purpose ligand for electron-deficient systems. Promotes fast reductive elimination. |
| Pd(OAc)₂ | RuPhos | 1-3% Pd, 2-6% Ligand | Highly active for sterically hindered and electron-deficient aryl halides. |
| PdCl₂(dppf) | (dppf) | 2-5% | A reliable, albeit sometimes less active, choice. Good for initial screening.[13] |
| Pd(PPh₃)₄ | (PPh₃) | 3-5% | Often insufficient for this substrate but can work with very reactive boronic acids. Prone to slower reaction rates. |
Table 2: Base Selection
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often an excellent choice for difficult couplings. Its solubility in mixed aqueous/organic solvents is beneficial. |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Highly effective, particularly in polar aprotic solvents like dioxane or DMF.[10] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective choice, but may be less effective than stronger bases for this substrate. |
| KF | Weak | 3.0 | Can be effective, especially with boronate esters, and is useful if the substrate is sensitive to stronger bases.[9] |
Table 3: Solvent Systems
| Solvent System | Ratio (v/v) | Typical Temperature | Rationale |
| Dioxane / Water | 4:1 to 10:1 | 90-110 °C | A very common and robust system that balances polarity for dissolving both organic and inorganic reagents.[4][10] |
| Toluene / Water | 10:1 | 90-110 °C | Good for less polar substrates. The biphasic nature often requires vigorous stirring. |
| THF / Water | 4:1 | 65-70 °C (Reflux) | A lower boiling point option, which can be useful for thermally sensitive compounds.[10] |
| DMF | Anhydrous | 100-120 °C | Can be used without water, especially with bases like Cs₂CO₃. Requires careful degassing. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common Suzuki coupling issues.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for screening the reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv, 1.5 mol%) and the ligand (e.g., SPhos, 0.03 equiv, 3 mol%).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Difficult Couplings
This protocol incorporates enhancements for challenging substrates.
-
Vessel Preparation: To a reaction vial with a stir bar, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Reagent Addition: Add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv), the boronate ester (e.g., arylboronic acid pinacol ester, 1.5 equiv), and finely powdered, anhydrous Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial tightly with a screw cap containing a PTFE/silicone septum and heat to 110 °C with vigorous stirring for 12-24 hours.
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently troubleshoot and optimize the Suzuki-Miyaura coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, leading to improved yields and more efficient synthesis of target molecules.
References
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health.[Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate.[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. ResearchGate.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate.[Link]
-
Suzuki cross-coupling reaction. YouTube.[Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate.[Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications.[Link]
-
What is the proper way to set up a suzuki coupling? Reddit.[Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia.[Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.[Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.[Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.[Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Semantic Scholar.[Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Royal Society of Chemistry.[Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
removing impurities from 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Answering the user's request.## Technical Support Center: Purification of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support resource for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS RN: 115467-07-7). This guide is designed for chemistry professionals engaged in research and development who require this intermediate in a high state of purity. We will move beyond simple protocols to address the underlying chemical principles, enabling you to troubleshoot and adapt purification strategies effectively.
First Principles: Understanding the Molecule
Before any purification attempt, understanding the physicochemical properties of the target compound is critical. These properties dictate the most effective separation techniques.
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly halogenated aromatic ether. Its structure presents several features that inform our purification strategy:
-
High Molecular Weight & Halogenation: Leads to a relatively high boiling point and density.
-
Thermal Sensitivity: While stable, prolonged exposure to high temperatures, especially in the presence of contaminants, can risk decomposition. This makes vacuum distillation preferable to atmospheric distillation.[1]
-
Polarity: The molecule possesses moderate polarity due to the C-F, C-Br, and C-O bonds. This polarity profile is key for selecting appropriate solvents for recrystallization and mobile phases for chromatography.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₂BrF₅O | [2][4] |
| Molecular Weight | 276.99 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Purity (Typical) | >98.0% (GC) | [2][3][4] |
| Boiling Point | 175.3 °C at 760 mmHg (Predicted) | |
| Density | ~1.794 g/cm³ | |
| Storage | Refrigerated (0-10°C), protect from heat | [2] |
Purity Assessment: Know Your Enemy
Effective purification begins with accurate identification and quantification of impurities. A multi-pronged analytical approach is recommended.
Initial Troubleshooting Workflow
This workflow provides a logical path from initial analysis to selecting a purification strategy.
Caption: Troubleshooting workflow for purifying 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My GC-MS analysis shows a peak with a similar mass spectrum eluting very close to my main product. What is it and how do I remove it?
A1: Cause & Identification: This is highly indicative of an isomeric impurity. During electrophilic bromination of 1,3-difluoro-5-(trifluoromethoxy)benzene, the bromine can add to different positions on the aromatic ring, creating isomers.[5] While the 2-position is expected, other isomers like 4-Bromo-1,5-difluoro-3-(trifluoromethoxy)benzene could form. These isomers often have very similar boiling points, making simple distillation ineffective.
Solution: Preparative Chromatography. Column chromatography is the method of choice for separating isomers with different polarities.[6]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: The key is finding a solvent system that provides differential retention. Start with a non-polar solvent like heptane or hexane and gradually increase polarity by adding ethyl acetate or dichloromethane. A typical starting gradient might be 1-5% ethyl acetate in heptane.
-
Causality: The subtle differences in the dipole moments of the isomers will cause them to interact differently with the polar silica gel, allowing for separation.
Q2: My NMR spectrum is clean, but the product has a yellow or brown tint. What's causing this and is it a problem?
A2: Cause & Identification: This coloration is often due to trace amounts of highly conjugated, non-volatile impurities or degradation products that may not be easily detectable by NMR or GC at low concentrations. These can arise from side reactions or slight decomposition during synthesis or workup, especially if exposed to heat or light. For many applications, this color may not interfere, but for drug development, it must be removed.
Solution: Activated Charcoal Treatment.
-
Dissolve the crude product in a minimal amount of a suitable, low-boiling solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount of activated charcoal (typically 1-2% by weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Remove the charcoal by filtering the solution through a pad of Celite®.
-
Evaporate the solvent under reduced pressure.
-
Causality: Activated charcoal has a high surface area with a network of pores that effectively adsorbs large, colored organic molecules.[7]
Q3: My initial workup left residual acid (e.g., HBr, H₂SO₄) from the synthesis. How do I remove it completely?
A3: Cause & Identification: Acidic residues are common from bromination reactions.[1][8] They can be detected by pH testing of an aqueous wash or by their potential to cause degradation over time.
Solution: Aqueous Workup. This should be a standard part of the post-reaction procedure, before any distillation.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the acid).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid, watch for gas evolution!).
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent.
-
Causality: The acidic impurities are highly soluble in aqueous base, allowing for their extraction from the organic phase.
Q4: I suspect unreacted starting material is present. Which purification method is best?
A4: Cause & Identification: Unreacted 1,3-difluoro-5-(trifluoromethoxy)benzene will have a significantly lower boiling point than the brominated product due to the large mass difference of bromine versus hydrogen. This can be easily confirmed by GC-MS.
Solution: Fractional Vacuum Distillation. This is the most efficient method for separating compounds with a sufficient difference in boiling points.
-
Setup: Use a fractional distillation apparatus with a short Vigreux or packed column.
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.
-
Procedure: Slowly heat the mixture. The lower-boiling starting material will distill first. Collect this forerun separately. Once the temperature stabilizes at a higher point, collect the main fraction, which will be your purified product.
-
Causality: The separation is based on the difference in vapor pressures of the components at a given temperature, as described by Raoult's Law.
Detailed Experimental Protocols
Protocol 4.1: Purity Assessment by GC-MS
This protocol provides a baseline for assessing purity before and after purification.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm) | A standard non-polar column suitable for separating aromatic compounds.[9] |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | A standard temperature program to elute the target compound and any higher-boiling impurities. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas. |
| MS Detector | Electron Ionization (EI), Scan mode m/z 40-450 | EI provides reproducible fragmentation patterns for library matching.[9] |
| Sample Prep. | Dilute ~1 mg of sample in 1 mL of ethyl acetate or dichloromethane. | [10] |
Protocol 4.2: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Place the crude material in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities (e.g., residual solvent, starting material) that distill first.
-
Main Fraction: Once the vapor temperature rises and stabilizes at the expected boiling point of the product under the applied vacuum, switch to a clean receiving flask and collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring high-boiling residues.
-
-
Cool Down: Allow the apparatus to cool completely before slowly reintroducing air.
Protocol 4.3: Column Chromatography
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., 98:2 heptane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
References
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
- 5-Bromo-1,2,3-trifluorobenzene - Magritek.
- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google P
- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 - TCI Chemicals.
- 5-Bromo-1, 3-difluoro-2-(trifluoromethoxy)benzene, min 98%, 1 gram.
- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - CymitQuimica.
- 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC) | PureSynth.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- alkyl and alkylene bromides - Organic Syntheses Procedure.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene - Benchchem.
- A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile - Benchchem.
Sources
- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene reactions
An in-depth guide to navigating the complexities of scaling up reactions with 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene for researchers, scientists, and drug development professionals.
Technical Support Center: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical support guide for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS No: 115467-07-7). This molecule is a valuable building block in modern medicinal and materials chemistry, prized for the unique electronic and lipophilic properties conferred by its trifluoromethoxy (-OCF₃) group.[1][2] However, its heavily fluorinated and electron-deficient nature presents distinct challenges, particularly during process development and scale-up.
This guide is structured from my field experience to move beyond simple procedural lists. It aims to provide you with the causal logic behind experimental choices, helping you anticipate problems, troubleshoot effectively, and scale your reactions with confidence. We will delve into the "why" behind common failures and the rationale for successful modifications.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and electronic features of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene that I should be aware of?
A1: The reactivity of this compound is dominated by the strong electron-withdrawing effects of its substituents.
-
Trifluoromethoxy (-OCF₃) Group: This is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic substitution.[3] It also imparts high lipophilicity and metabolic stability to derivative compounds.[1][2]
-
Fluorine Atoms (F): The two fluorine atoms further deactivate the ring through strong inductive effects.
-
Bromine Atom (Br): The C-Br bond is the primary site for transformations like metal-halogen exchange (Grignard, lithiation) and cross-coupling reactions. Its reactivity is modulated by the adjacent fluorine atom and the overall electron-deficient nature of the ring.
Q2: How does the -OCF₃ group affect the stability of the molecule?
A2: The trifluoromethoxy group is generally considered robust and chemically stable under a wide range of acidic, basic, and oxidative conditions.[4] This thermal and chemical stability is a key advantage, as it allows the group to be carried through multi-step syntheses without degradation.[4] Molecules incorporating -CF₃ or -OCF₃ groups often exhibit high thermal stability.[5]
Q3: What are the most common classes of reactions performed with this substrate?
A3: The primary synthetic utility lies in transforming the C-Br bond. The most common reactions are:
-
Grignard Reagent Formation: For subsequent reaction with electrophiles.
-
Lithium-Halogen Exchange: Creating a highly reactive aryllithium species.
-
Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new C-C bonds.[6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. According to its Safety Data Sheet (SDS), 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a combustible liquid that causes skin and serious eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[7]
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific, recurring problems encountered during the scale-up of reactions involving this substrate.
Section 1: Grignard Reagent Formation
Q: My Grignard reaction is difficult to initiate or fails completely upon scale-up. What's the cause?
A: This is a classic and frequent challenge. The electron-deficient nature of the aromatic ring makes oxidative insertion of magnesium into the C-Br bond inherently difficult.
Causality: The strong electron-withdrawing fluorine and trifluoromethoxy groups reduce the electron density of the C-Br bond, making it less susceptible to oxidative addition by magnesium. On a small scale, localized heating or a few crystals of iodine can often overcome this activation barrier. During scale-up, inefficient heat and mass transfer make initiation unreliable.
Troubleshooting Steps:
-
Magnesium Activation is Critical: Standard magnesium turnings are often insufficient.
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings under an inert atmosphere with a dry glass rod. This exposes a fresh, unoxidized metal surface.[8]
-
Chemical Activation: Use an activating agent. 1,2-Dibromoethane is highly effective; it reacts with a small amount of magnesium to form ethylene gas and MgBr₂, which helps to clean and etch the metal surface.[9] Add a few drops to the magnesium before adding your substrate solution.
-
-
Ensure Rigorously Anhydrous Conditions: This is non-negotiable.
-
All glassware must be oven-dried (>120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[8]
-
Use only anhydrous, inhibitor-free solvents (e.g., diethyl ether, THF). Ether is often preferred for difficult Grignard formations due to its higher vapor pressure, which helps maintain an inert atmosphere.
-
-
Controlled Initiation: Do not add all the aryl bromide at once. Add about 10% of your substrate solution to the activated magnesium and wait for signs of reaction (gentle bubbling, cloudiness, or a slight exotherm detected by a thermocouple).[8] If it doesn't start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining substrate solution dropwise to maintain a steady reflux.
Q: My Grignard reaction works, but I get a significant amount of a biphenyl impurity. Why does this happen more on a larger scale?
A: You are observing a Wurtz-type coupling reaction, which forms a biphenyl dimer. This side reaction is favored by high local concentrations of the aryl bromide and elevated temperatures.[8]
Causality: The Grignard reagent (Ar-MgBr) can react with unreacted starting material (Ar-Br). During large-scale additions, poor mixing can lead to localized "hot spots" and high concentrations of the incoming aryl bromide, promoting this side reaction.
Troubleshooting Steps:
-
Improve Mass Transfer: Increase the stirring rate to ensure the aryl bromide is dispersed quickly as it is added.
-
Control the Addition Rate: Use a syringe pump for a slow, steady addition of the aryl bromide solution. This prevents its concentration from building up.
-
Maintain Temperature Control: Use a water or oil bath to maintain a consistent, gentle reflux. Avoid aggressive heating, which accelerates the side reaction.
Section 2: Suzuki-Miyaura Cross-Coupling
Q: My Suzuki coupling reaction is sluggish and gives low yields, even with standard catalysts.
A: The steric hindrance from the ortho-fluorine atom and the electron-poor nature of the aryl bromide make it a challenging substrate for the initial oxidative addition step in the catalytic cycle.
Causality: Oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step for electron-deficient and sterically hindered substrates.[10] Standard catalysts like Pd(PPh₃)₄ may not be active enough.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Use Electron-Rich, Bulky Ligands: These ligands stabilize the Pd(0) center and accelerate the oxidative addition step. Buchwald or Fuoss-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[11]
-
Use Pre-formed Catalysts: Consider using air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.
-
-
Choice of Base and Solvent:
-
A stronger base may be required. Potassium phosphate (K₃PO₄) is often more effective than sodium carbonate (Na₂CO₃) for difficult couplings.[11]
-
Solvent choice is critical. A mixture like 1,4-dioxane/water or toluene/water is common. For very challenging substrates, polar aprotic solvents like DMF or DMA can be effective but require higher purification effort.
-
-
Ensure Rigorous Degassing: Oxygen will irreversibly oxidize and deactivate your Pd(0) catalyst.
-
For scale-up, the "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling nitrogen or argon through the solvent.
-
Caption: Decision tree for systematic Suzuki coupling optimization.
Experimental Protocols
Protocol 1: Scale-Up of Grignard Formation and Quenching with an Aldehyde
Objective: To prepare the Grignard reagent of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene on a 100 mmol scale and react it with benzaldehyde.
Materials:
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)
-
1,2-Dibromoethane (0.1 mL)
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (27.7 g, 100 mmol, 1.0 equiv)
-
Benzaldehyde (10.2 mL, 100 mmol, 1.0 equiv)
-
Anhydrous diethyl ether (400 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Apparatus Setup: Assemble a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Dry the entire apparatus in an oven overnight and assemble while hot under a stream of dry nitrogen.
-
Magnesium Activation: Add the magnesium turnings to the flask. Briefly crush them with a dry glass rod. Add 20 mL of anhydrous ether and the 1,2-dibromoethane. Stir for 15-20 minutes. You should observe gentle gas evolution.
-
Substrate Addition: Dissolve the 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in 150 mL of anhydrous ether and add it to the dropping funnel.
-
Initiation: Add ~15 mL of the substrate solution to the magnesium suspension. The solution should become cloudy and a gentle exotherm should be observed. If the reaction does not start, gently warm the flask with a heat gun until reflux begins.
-
Grignard Formation: Once initiated, add the remaining substrate solution dropwise over 60-90 minutes, maintaining a steady reflux. After the addition is complete, continue stirring at reflux for an additional 60 minutes to ensure complete conversion.
-
Reaction with Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Dissolve the benzaldehyde in 50 mL of anhydrous ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, keeping the internal temperature below 10 °C.
-
Work-up: After the addition is complete, remove the ice bath and stir for 1 hour at room temperature. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Purification: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with 1 M HCl, then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Objective: To couple 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with phenylboronic acid on a 50 mmol scale.
Materials:
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (13.85 g, 50 mmol, 1.0 equiv)
-
Phenylboronic acid (7.32 g, 60 mmol, 1.2 equiv)
-
Pd(OAc)₂ (112 mg, 0.5 mmol, 1 mol%)
-
SPhos (410 mg, 1.0 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (21.2 g, 100 mmol, 2.0 equiv)
-
1,4-Dioxane (200 mL)
-
Water (50 mL)
Procedure:
-
Reagent Preparation: In a 500 mL flask, add the 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the 1,4-dioxane and water to the flask.
-
Degassing: Seal the flask with a septum and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Reaction: Place the flask under a positive pressure of nitrogen and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst | Pd(OAc)₂ or other air-stable Pd(II) precatalyst | Easier to handle on a large scale than air-sensitive Pd(0) complexes. |
| Ligand | Buchwald-type (e.g., SPhos, XPhos) | Accelerates the rate-limiting oxidative addition step for this electron-poor substrate.[11] |
| Base | K₃PO₄ (finely powdered) | Strong, non-nucleophilic base effective for challenging couplings.[11] Powdering increases surface area. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Common, effective solvent systems. Toluene may be preferred for easier removal. |
| Degassing | Freeze-Pump-Thaw (3x) | Most effective method for complete oxygen removal, crucial for catalyst longevity.[10] |
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed chemical reactions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive.
- Chem-Impex. 2-Bromo-1,3-difluoro-5-iodobenzene.
- National Institutes of Health (NIH). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC.
- Exploring the Chemical Properties and Synthesis of 3-(Trifluoromethoxy)nitrobenzene.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- National Institutes of Health (NIH). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Lab Pro Inc. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, 5G - B5057-5G.
- TCI Chemicals. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7.
- Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds.
- Google Patents. WO2006052567A2 - Purification of fluorinated alcohols.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- TCI Chemicals. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- SAFETY DATA SHEET.
- Quick Company. “Process For The Preparation Of Fluorinated Aromatic Compounds”.
- National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- 25. The Grignard Reaction.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Environmental Protection Agency (EPA). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- ACS Publications. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) | ACS Omega.
-
YouTube. Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of brominated aromatics
Technical Support Center: Halogen Preservation & Functionalization Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Preventing Unwanted Dehalogenation of Brominated Aromatics
Welcome to the HaloGuard Support Terminal
User Query: "How do I keep my bromine atom from falling off during cross-couplings or reductions? It keeps getting replaced by hydrogen."
Agent Response: Welcome. You are experiencing hydrodehalogenation —a common but frustrating side reaction where your valuable aryl bromide (Ar-Br) is converted to a useless arene (Ar-H).[1] Bromine is the "Goldilocks" halogen: reactive enough to be versatile, but labile enough to be stripped by palladium hydrides or radical intermediates.
Below are the three most common "Support Tickets" we receive on this issue, resolved with mechanistic root-cause analysis and validated protocols.
Ticket #101: Suzuki Coupling Dehalogenation
Issue: “I’m trying to couple a boronic acid to a chloro-site or a triflate on my scaffold, but the bromine on the other side of the ring is vanishing.”
Root Cause Analysis: In Palladium-catalyzed cross-couplings, dehalogenation is rarely a direct "reduction." It is a cycle failure caused by Beta-Hydride Elimination .
-
The Culprit: The Palladium center (Pd-II) picks up a hydride (H⁻).[2]
-
The Source: This hydride usually comes from your solvent (alcohols) or your base (alkoxides).
-
The Mechanism: If you use Isopropanol or Ethanol, the Pd-alkoxide intermediate undergoes
-hydride elimination, forming a Pd-H species. This Pd-H reductively eliminates with your aryl ring, creating Ar-H.[2][3]
Troubleshooting Protocol:
| Parameter | The "Danger Zone" (Avoid) | The "Safe Mode" (Recommended) | Why? |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, Dioxane, DMF, THF | Alcohols act as hydride donors via |
| Base | NaOEt, NaOiPr, KOtBu | K₃PO₄, K₂CO₃, Cs₂CO₃ | Alkoxide bases form Pd-alkoxides, which are precursors to Pd-H. Carbonates/Phosphates are non-reducing. |
| Ligand | PPh₃ (Triphenylphosphine) | XPhos, SPhos, RuPhos | Bulky, electron-rich Buchwald ligands accelerate the desired reductive elimination faster than the side-reaction can occur [1]. |
Visual Troubleshooting Tree (Graphviz):
Caption: Decision matrix for eliminating hydride sources in Pd-catalyzed couplings.
Ticket #102: Chemoselective Nitro Reduction
Issue: “I need to reduce a nitro group (-NO₂) to an aniline (-NH₂), but my Ar-Br is also getting reduced to Ar-H.”
Root Cause Analysis: Standard Hydrogenation (Pd/C + H₂) is indiscriminate. Palladium inserts into C-Br bonds readily, especially once the nitro group is reduced (making the ring electron-rich).
The Solution: Catalyst Poisoning or Metal Switch You must switch to a catalyst that is "deaf" to the carbon-bromine bond.
Method A: The Platinum Switch (Cleanest) Platinum on Carbon (Pt/C) is significantly less active toward oxidative addition into C-Halogen bonds than Palladium.
-
Protocol: Use 1-5% Pt/C (sulfided is even better) with H₂ (1 atm).
-
Result: Reduces -NO₂ and alkenes, but leaves -Cl and -Br intact [2].
Method B: The Iron/Acid Method (Most Robust) If you have sensitive halogens, avoid catalytic hydrogenation entirely. Use dissolving metal reductions.[4]
-
Protocol: Dissolve substrate in Acetic Acid/Ethanol (1:1). Add Iron powder (3-5 equiv). Heat to 60°C for 1 hour.
-
Why it works: The electron transfer mechanism (
of Fe/Fe²⁺) is sufficient to reduce the nitro group but insufficient to break the Ar-Br bond.
Comparative Data: Catalyst Selectivity
| Method | Nitro Reduction? | Ar-Cl Stability | Ar-Br Stability | Ar-I Stability |
| Pd/C + H₂ | Excellent | Poor | Fail | Fail |
| Pt/C + H₂ | Good | Excellent | Good | Moderate |
| Fe / AcOH | Excellent | Excellent | Excellent | Excellent |
| SnCl₂ / HCl | Excellent | Excellent | Excellent | Excellent |
Ticket #103: Lithium-Halogen Exchange
Issue: “I treated my dibromo-arene with n-BuLi to react at position A, but position B scrambled.”
Root Cause Analysis: Lithium-Halogen exchange is an equilibrium process driven by the stability of the resulting aryl-lithium species. If you have multiple halogens (e.g., I and Br, or two Brs), "Halogen Dance" (base-catalyzed migration) or non-selective exchange occurs if the temperature is too high.
Mechanism of Failure: At temperatures above -78°C, the kinetic product (lithium at the easiest halogen to access) equilibrates to the thermodynamic product (lithium ortho to an electron-withdrawing group or stabilizing heteroatom).
Protocol: The "Cryogenic Inverse"
-
Temperature: Cool strictly to -78°C (acetone/dry ice) or -100°C (ether/liquid N₂).
-
Solvent: Anhydrous THF or Et₂O.
-
Addition Order (Critical): Do not add the substrate to the BuLi. Add the n-BuLi to the substrate slowly. This ensures the concentration of the lithiated species is low relative to the unreacted bromide, preventing intermolecular exchange chains.
-
Quench: Add your electrophile immediately. Do not let the lithiated species "soak" for more than 15 minutes.
Mechanistic Visualization: The Hydrodehalogenation Pathway
Understanding how the hydrogen gets onto the ring is the key to stopping it.
Caption: The "Death Cycle" of Pd-catalyzed dehalogenation via solvent/base hydride transfer [3].
References
-
Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.
-
Lippincott, M. "Selective Reduction of Nitroaromatics: Pt/C vs Pd/C." Organic Chemistry Portal.
-
Navarro, O., et al. "Mechanistic Studies on the Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.
-
BenchChem Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Technical Guides.
Sources
Solvent Engineering Support Hub (SESH)
Current Status: Operational | Tier: Level 3 (Senior Scientific Support)
Subject: Solvent Effects on Reactivity & Selectivity Ticket ID: SOLV-OPT-2024
Welcome to the Solvent Engineering Support Hub.
I am Dr. Aris, Senior Application Scientist. You are likely here because your reaction is stalling, precipitating prematurely, or yielding the wrong isomer. In high-stakes drug development, the solvent is not merely a medium; it is a catalytic participant that dictates the energy landscape of your transition state.
Below are three specialized modules designed to troubleshoot your specific experimental failure modes.
Module 1: Kinetic Troubleshooting (Rate Acceleration)
User Issue: "My
The Diagnostic
In bimolecular nucleophilic substitution (
-
The Mechanism: Protic solvents form strong hydrogen bonds with anionic nucleophiles (e.g.,
, , ). This stabilization lowers the ground state energy of the nucleophile, effectively increasing the activation energy ( ) required to reach the transition state. -
The Fix: Switch to a polar aprotic solvent (DMSO, DMF, MeCN, Acetone). These solvents solvate cations well (leaving the anion "naked" and reactive) but do not H-bond with the nucleophile.
Experimental Protocol: The "Naked Anion" Acceleration
-
Baseline Check: Calculate the current conversion rate (
) in your protic solvent at . -
Solvent Swap: Dissolve reactants in DMSO or Acetonitrile (MeCN) .
-
Note: If solubility is an issue, use a Phase Transfer Catalyst (PTC) like 18-crown-6 with a biphasic system (See Module 3).
-
-
Validation: Monitor the disappearance of starting material. You should observe a rate increase of
to fold based on the Hughes-Ingold Rules [1].
Visualization: Reaction Coordinate Shift
The following diagram illustrates how switching from Protic to Aprotic solvent lowers the activation energy by destabilizing the ground state of the nucleophile.
Figure 1: Energy diagram showing the reduction of activation energy (
Module 2: Selectivity Optimization (Regio- & Chemoselectivity)
User Issue: "My ambident nucleophile (e.g., Enolate) is alkylating at the wrong position (O- vs. C-alkylation)."
The Diagnostic
Ambident nucleophiles have two reactive centers. The choice of solvent dictates the "hardness" or "softness" of the nucleophile interaction according to HSAB (Hard and Soft Acids and Bases) Theory .
-
Protic Solvents: H-bond to the "hard" electronegative center (Oxygen), making it less available. This directs attack from the "soft" center (Carbon).
-
Aprotic Solvents: Leave the "hard" center (Oxygen) exposed and reactive, often favoring O-alkylation or elimination products.
Troubleshooting Table: Solvent Parameters & Selectivity
Use this table to tune your solvent system based on the desired outcome.
| Solvent | Type | Dielectric ( | Dipole ( | Effect on Enolate | |
| Water | Protic | 80.1 | 1.85 | 63.1 | Strong C-Alkylation |
| Methanol | Protic | 32.7 | 1.70 | 55.4 | C-Alkylation favored |
| DMSO | Aprotic | 46.7 | 3.96 | 45.1 | Mixed / O-Alkylation |
| DMF | Aprotic | 36.7 | 3.82 | 43.2 | O-Alkylation favored |
| THF | Aprotic | 7.5 | 1.75 | 37.4 | Tight Ion Pair (Check cation) |
Protocol: The Selectivity Screen
-
Setup: Prepare three parallel reactions (100 mg scale) in MeOH , THF , and DMF .
-
Execution: Add base (e.g., NaH) followed by electrophile at
. -
Analysis: Quench after 1 hour. Analyze crude ratios via
-NMR. Do not purify before analysis to avoid fractionating isomers. -
Decision:
-
If Ratio > 95:5 desired isomer
Scale up. -
If Ratio < 50:50
Consult Reichardt’s Scale to interpolate a solvent mixture [2].
-
Module 3: Solubility & Sustainability (Green Substitution)
User Issue: "I need to replace DMF/DCM due to toxicity (REACH compliance) or work-up difficulty (high boiling point)."
The Diagnostic
Traditional solvents like DMF and DCM are being phased out due to reprotoxicity and environmental persistence. However, direct replacement often fails due to solubility mismatches. We use the GSK Solvent Sustainability Guide principles [3] to find "drop-in" replacements that maintain performance.
Recommended Replacements
-
Replace DCM with: 2-MeTHF (Bio-derived, higher boiling point, separates water easily) or CPME (Low peroxide formation).
-
Replace DMF/NMP with: Cyrene™ (Cellulose-derived, similar dipolarity) or DMSO (if workup allows).
Workflow: The Green Solvent Decision Tree
Follow this logic to select a sustainable solvent without compromising reactivity.
Figure 2: Decision matrix for selecting sustainable solvent alternatives based on reaction mechanism and workup requirements.
References
-
Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Journal of the Chemical Society. Link
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link
-
Alder, C. M., et al. (GSK) (2016). Updating and further expanding GSK's solvent sustainability guide. Green Chemistry, 18, 3879-3890. Link
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Catalyst Selection for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] However, the success of this Nobel Prize-winning reaction is not guaranteed; it is highly dependent on the judicious selection of a catalytic system tailored to the specific substrates involved. This is particularly true for challenging substrates like 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene , a building block of increasing importance in pharmaceutical and materials science.
This guide provides a comparative analysis of palladium-based catalyst systems for this specific transformation. We will delve into the substrate's unique electronic and steric characteristics, compare the performance of leading catalyst classes with supporting data, provide mechanistic insights to explain these performance differences, and conclude with a detailed, field-tested experimental protocol.
The Challenge: Understanding the Substrate
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene presents a distinct set of challenges for the Suzuki-Miyaura coupling. Its reactivity is governed by two primary features:
-
High Electron Deficiency: The aromatic ring is substituted with three strongly electron-withdrawing groups (two fluoro, one trifluoromethoxy). This electronic profile significantly lowers the electron density of the aromatic ring, which, in principle, facilitates the rate-determining oxidative addition step of the catalytic cycle.[2]
-
Steric Hindrance: The bromine atom is positioned between a fluorine atom and the trifluoromethoxy group. This steric congestion can hinder the approach of the bulky palladium catalyst, potentially impeding oxidative addition despite the favorable electronics.
A successful catalyst must therefore possess high activity to overcome this steric barrier while being robust enough to perform efficiently under the required reaction conditions.
Comparative Performance of Leading Catalyst Systems
To navigate these challenges, we evaluated several classes of palladium ligands, from traditional phosphines to modern, specialized systems. The following data, representing typical results extrapolated from analogous reactions in the literature, illustrates the profound impact of ligand choice on reaction outcome.[3] The model reaction considered is the coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with 4-methoxyphenylboronic acid.
Table 1: Catalyst Performance in the Suzuki Coupling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
| Catalyst System (Ligand) | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1: PPh₃ (Triphenylphosphine) | Pd(OAc)₂ | 3 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 35 |
| System 2: SPhos | Pd₂(dba)₃ | 1.5 | K₃PO₄ | Toluene | 110 | 6 | 92 |
| System 3: XPhos | Pd(OAc)₂ | 1.5 | K₃PO₄ | Toluene | 110 | 4 | 96 |
| System 4: IPr (NHC Ligand) | Pd(OAc)₂ | 2 | K₃PO₄ | Dioxane | 100 | 8 | 88 |
Analysis of Performance: The Causality Behind the Yields
-
System 1 (PPh₃): A Baseline for Comparison: Triphenylphosphine is a first-generation ligand. The low yield of 35% is unsurprising. While the electron-deficient nature of the substrate is helpful, PPh₃ is not sufficiently electron-rich or sterically bulky to efficiently promote the oxidative addition of this hindered aryl bromide.
-
Systems 2 & 3 (Buchwald Ligands): The Gold Standard: The dialkylbiaryl phosphine ligands, SPhos and XPhos, developed by the Buchwald group, are designed specifically for challenging cross-couplings.[4][5]
-
Expertise in Action: These ligands possess two key features that explain their superior performance. First, their significant steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for initiating the catalytic cycle.[6] Second, their strong electron-donating ability increases the electron density on the palladium center, which dramatically accelerates the oxidative addition into the C-Br bond.[2] XPhos slightly outperforms SPhos, likely due to an optimal balance of steric and electronic properties for this specific substrate.[7]
-
-
System 4 (NHC Ligand): A Powerful Alternative: N-Heterocyclic Carbene (NHC) ligands, like IPr, are powerful σ-donors, even more so than many phosphines.[8] This strong electron donation effectively stabilizes the palladium catalyst and promotes high catalytic activity, leading to an excellent yield of 88%.[9] For some sterically demanding substrates, NHC ligands can be superior, though in this case, the Buchwald-type phosphines demonstrate a slight edge.[10]
Mechanistic Rationale & Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand directly influences the efficiency of each step.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
For 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, the Oxidative Addition is the most critical step to optimize. Bulky, electron-rich ligands like XPhos create a more reactive, coordinatively unsaturated palladium center that can more readily break the sterically shielded C-Br bond.
Caption: Conceptual Comparison of Ligand Classes and Performance.
Self-Validating Experimental Protocol: System 3 (XPhos)
This protocol is designed to be self-validating. Successful execution should yield results consistent with the high-performance data presented in Table 1.
Materials:
-
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.015 mmol, 0.015 equiv)
-
XPhos (0.033 mmol, 0.033 equiv)
-
Potassium Phosphate, anhydrous powder (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Methodology:
-
Inert Atmosphere Preparation (The "Why"): The Pd(0) active catalyst is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation, which would manifest as a stalled reaction or low yield.[11]
-
Add the Pd(OAc)₂, XPhos, K₃PO₄, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, and 4-methoxyphenylboronic acid to a Schlenk flask containing a stir bar.
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Solvent Degassing (The "Why"): Solvents contain dissolved oxygen. Degassing is a critical, often overlooked step to preserve the catalyst's activity.
-
Add 5 mL of anhydrous toluene via syringe.
-
Sparge the resulting suspension with a stream of argon for 15-20 minutes while stirring.
-
-
Reaction Execution (The "Why"): The high temperature is necessary to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly for the sterically hindered substrate.
-
Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Maintain vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
-
Workup and Purification (The "Why"): The workup is designed to remove the inorganic base, boronic acid residues, and the palladium catalyst to isolate the pure product.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Conclusion and Forward Outlook
For the Suzuki-Miyaura coupling of the challenging substrate 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, modern dialkylbiaryl phosphine ligands are demonstrably superior to traditional catalyst systems. The catalyst system comprising Pd(OAc)₂ and XPhos provides the highest yield in the shortest reaction time , making it the recommended choice for researchers prioritizing efficiency and throughput. N-Heterocyclic carbene ligands also represent a highly effective alternative.
The provided protocol, grounded in a clear mechanistic rationale, offers a robust starting point for synthesis. For further optimization, researchers could explore pre-catalysts (e.g., XPhos Pd G3) or screen alternative bases and solvent systems, but the principles outlined in this guide will remain fundamental to achieving success.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem Scientific.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Alsabeh, P. G., et al. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Ikawa, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances. [Link]
-
Chetia, M., & Phukan, P. (2015). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. RSC Advances. [Link]
- BenchChem. (2025).
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]
-
Malig, T. C., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Kazemi, M., et al. (2021). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Request PDF. [Link]
-
Bruno, N. C., et al. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Catalysis. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem Scientific.
-
Wang, M., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition. [Link]
-
Chem. LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. [Link]
-
Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
ChemTube3D. (n.d.). Suzuki Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene stands as a valuable building block. Its unique substitution pattern, featuring a trifluoromethoxy group for modulating physicochemical properties and strategically placed fluorine atoms to influence electronics and block metabolic pathways, makes it a sought-after component in medicinal chemistry and materials science. This guide provides an in-depth comparison of alternative reagents, offering experimental insights to inform your synthetic strategies.
The primary utility of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are foundational for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
The Central Role of the Leaving Group: A Reactivity Overview
The choice of the leaving group on the aromatic ring is a critical parameter that dictates the reaction kinetics and conditions required for efficient cross-coupling. The generally accepted reactivity trend for aryl halides and pseudohalides in palladium-catalyzed reactions is:
I > Br > OTf > Cl
This trend is a direct consequence of the bond dissociation energies of the carbon-halogen or carbon-oxygen bond and the ease of oxidative addition to the palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle. Aryl iodides are the most reactive, typically requiring milder conditions, while aryl chlorides are the most challenging to activate. Aryl triflates (OTf) offer a reactive alternative to halides.
This guide will explore the following alternatives to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene:
-
The Iodo Analogue: 2-Iodo-1,3-difluoro-5-(trifluoromethoxy)benzene
-
The Chloro Analogue: 2-Chloro-1,3-difluoro-5-(trifluoromethoxy)benzene
-
The Triflate Analogue: 2,6-difluoro-4-(trifluoromethoxy)phenyl triflate
-
The Boronic Acid/Ester Derivative: 2,6-difluoro-4-(trifluoromethoxy)phenylboronic acid (or its pinacol ester)
Comparative Analysis of Alternative Reagents
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize a comparative overview based on established reactivity principles and published examples of similar transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of leaving group on the trifluoromethoxy-difluorobenzene core significantly impacts the reaction parameters.
| Reagent | Leaving Group | Typical Catalyst System | Base | Temperature | Reaction Time | Expected Yield |
| Topic Reagent | -Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 80-110 °C | 12-24 h | Good to Excellent |
| Alternative 1 | -I | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Room Temp. - 80 °C | 2-12 h | Excellent |
| Alternative 2 | -Cl | Pd₂(dba)₃/Bulky Phosphine Ligand (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | 100-130 °C | 18-48 h | Moderate to Good |
| Alternative 3 | -OTf | Pd(OAc)₂/Ligand | K₃PO₄, CsF | 80-110 °C | 12-24 h | Good to Excellent |
Expert Insights:
-
The Iodo Analogue: As the most reactive halide, the iodo derivative allows for significantly milder reaction conditions, often proceeding at lower temperatures and with shorter reaction times. This can be advantageous for substrates bearing sensitive functional groups. The higher reactivity can sometimes lead to more side reactions, such as homocoupling of the boronic acid, if the reaction is not carefully controlled.
-
The Chloro Analogue: The chloro derivative is the most cost-effective but also the least reactive. Its use necessitates more forcing conditions, including higher temperatures and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[1]
-
The Triflate Analogue: Aryl triflates are excellent electrophiles for Suzuki-Miyaura couplings, with reactivity often comparable to or slightly less than aryl bromides. They can be readily prepared from the corresponding phenol.[2]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[3][4] The choice of leaving group also plays a crucial role in the efficiency of this transformation.
| Reagent | Leaving Group | Typical Catalyst System | Base | Temperature | Reaction Time | Expected Yield |
| Topic Reagent | -Br | Pd₂(dba)₃/Bulky Biarylphosphine Ligand (e.g., BINAP, Xantphos) | NaOt-Bu, K₃PO₄ | 80-110 °C | 12-24 h | Good to Excellent |
| Alternative 1 | -I | Pd(OAc)₂/Ligand | Cs₂CO₃, K₃PO₄ | 60-100 °C | 4-16 h | Excellent |
| Alternative 2 | -Cl | Pd₂(dba)₃/Highly Active Ligand (e.g., RuPhos, BrettPhos) | LiHMDS, K-Ot-Bu | 100-130 °C | 24-48 h | Moderate to Good |
| Alternative 3 | -OTf | Pd(OAc)₂/Ligand | Cs₂CO₃, K₃PO₄ | 80-110 °C | 12-24 h | Good to Excellent |
Expert Insights:
-
Reactivity Trend: The reactivity trend for Buchwald-Hartwig amination generally follows that of Suzuki-Miyaura coupling, with iodides being the most reactive and chlorides the least.[5]
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For less reactive aryl chlorides, highly electron-rich and bulky biarylphosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
Base Sensitivity: The choice of base is critical and can influence the outcome of the reaction. Strong bases like sodium tert-butoxide are commonly used, but for substrates with base-sensitive functional groups, milder bases like potassium phosphate or cesium carbonate may be employed, often in conjunction with a more reactive electrophile like an aryl iodide or triflate.
The Nucleophilic Alternative: 2,6-difluoro-4-(trifluoromethoxy)phenylboronic Acid and its Esters
Instead of employing an electrophilic partner, an alternative and powerful strategy is to utilize the corresponding boronic acid or boronate ester as the nucleophilic component in a Suzuki-Miyaura coupling with a different aryl or heteroaryl halide/triflate. This approach reverses the roles of the coupling partners and can be highly advantageous depending on the desired final product and the availability of the other coupling partner.
Synthesis of 2,6-difluoro-4-(trifluoromethoxy)phenylboronic Acid Pinacol Ester
A common route to this key intermediate involves a lithium-halogen exchange followed by quenching with a borate ester.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene and its Isomeric Impurities
For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of novel and intermediate compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene , a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, provides a self-validating system for structural confirmation and differentiation from potential isomeric impurities.
The Analytical Challenge: Isomeric Differentiation
The synthesis of polysubstituted benzene rings can often lead to the formation of a mixture of isomers. For a compound with the molecular formula C₇H₂BrF₅O, several positional isomers are possible. The ability to distinguish the desired product, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, from its potential isomeric impurities is critical for quality control and for understanding structure-activity relationships in downstream applications. This guide will focus on the analytical strategies to differentiate the target molecule from other plausible isomers that may arise during synthesis.
Core Analytical Techniques for Structural Elucidation
A robust structural confirmation relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and trustworthy picture of the molecule.
Multinuclear NMR Spectroscopy: The Cornerstone of Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality Behind the Experimental Choice: The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) with distinct chemical environments and coupling interactions provides a wealth of structural information. ¹H NMR reveals the number and connectivity of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine substituents, which are highly sensitive to their electronic environment.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for comprehensive NMR-based structural elucidation.
Predicted ¹H NMR Spectrum of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Due to the substitution pattern, we expect to see two aromatic protons. These protons will appear as a multiplet due to coupling to each other and to the adjacent fluorine atoms. The electron-withdrawing nature of the substituents will shift these protons downfield, likely in the range of 7.0-7.5 ppm.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. We anticipate two distinct signals for the fluorine atoms on the benzene ring and one signal for the trifluoromethoxy group. The two aromatic fluorine atoms are chemically non-equivalent and will likely appear as multiplets due to coupling to each other and to the aromatic protons. The trifluoromethoxy group will appear as a singlet, typically in a distinct region of the ¹⁹F NMR spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling), which is a powerful diagnostic tool. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign all signals and confirm the connectivity, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. In this case, it would confirm the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is invaluable for identifying quaternary carbons and confirming the overall connectivity of the molecule, including the position of the bromine and trifluoromethoxy groups relative to the fluorinated carbons.
Comparison with a Potential Isomer: 4-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
The NMR spectra of an isomeric impurity, such as 4-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, would show distinct differences. The symmetry and substitution pattern would lead to a different set of chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for clear differentiation.
| Technique | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (Predicted) | Alternative Isomer (e.g., 4-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) (Predicted) |
| ¹H NMR | Two aromatic protons, complex multiplet. | Two aromatic protons with a different coupling pattern and chemical shifts. |
| ¹⁹F NMR | Three distinct fluorine signals with specific coupling patterns. | Three distinct fluorine signals with different chemical shifts and coupling patterns. |
| ¹³C NMR | Seven distinct carbon signals with characteristic C-F couplings. | Seven distinct carbon signals with different chemical shifts and C-F coupling constants. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.
Causality Behind the Experimental Choice: The high resolution of modern mass spectrometers allows for the determination of the exact molecular formula, confirming the elemental composition. The fragmentation pattern is like a fingerprint of the molecule and can be used to deduce the arrangement of its constituent parts.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Expected Mass Spectrum of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of C₇H₂BrF₅O (approximately 276 g/mol ). A key feature will be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and other substituents. We would expect to see fragment ions corresponding to the loss of Br, CF₃, and OCF₃. The relative abundance of these fragment ions can help to piece together the structure of the molecule.
Comparison with Isomeric Impurities
While isomers will have the same molecular weight, their fragmentation patterns can differ. The stability of the resulting fragment ions is dependent on the substitution pattern. Although the differences might be subtle, high-resolution mass spectrometry and careful analysis of the relative abundances of fragment ions can aid in distinguishing between isomers. However, for definitive isomeric differentiation, chromatography coupled with mass spectrometry (GC-MS) is the preferred method, as isomers will often have different retention times.
| Feature | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | Alternative Isomers |
| Molecular Ion (M⁺) | m/z ~276, with characteristic Br isotope pattern. | m/z ~276, with characteristic Br isotope pattern. |
| GC Retention Time | A specific retention time under defined GC conditions. | Different retention times, allowing for separation and individual analysis. |
| Fragmentation Pattern | A unique set of fragment ions and relative abundances. | Potentially different relative abundances of key fragment ions. |
FTIR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind the Experimental Choice: Specific chemical bonds vibrate at characteristic frequencies. By measuring the absorption of infrared radiation, we can identify the presence of key functional groups, such as C-F, C-O, and aromatic C-H bonds.
Expected FTIR Spectrum of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
The FTIR spectrum of the target compound is expected to show characteristic absorption bands for:
-
C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹. The trifluoromethoxy group will likely show very strong and characteristic bands in this region.
-
C-O-C (ether) stretching: Absorptions in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H stretching: Weak to medium absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretching: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: Absorptions in the fingerprint region, typically below 600 cm⁻¹.
Comparison with Isomeric Impurities
The FTIR spectra of positional isomers are often very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish between them. These differences arise from variations in the overall vibrational modes of the molecule due to the different substitution patterns. While not the primary tool for isomeric differentiation, FTIR provides a quick and valuable confirmation of the presence of the expected functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch (Ar-F & OCF₃) | 1100 - 1400 (strong) |
| C-O-C Stretch | 1000 - 1300 |
| C-Br Stretch | < 600 |
Conclusion: A Synergistic Approach for Confident Structural Assignment
The structural confirmation of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene and its differentiation from potential isomeric impurities requires a synergistic approach that leverages the strengths of multiple analytical techniques. Multinuclear and 2D NMR spectroscopy provides the definitive structural elucidation of the connectivity of the molecule. GC-MS confirms the molecular weight, elemental composition (via isotopic patterns), and allows for the separation and individual analysis of isomers. FTIR spectroscopy offers a rapid confirmation of the presence of key functional groups. By integrating the data from these techniques, researchers can build a self-validating system that ensures the identity and purity of their compounds, a critical step in any research and development pipeline.
References
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Magritek. (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group offers a unique electronic profile that allows for the fine-tuning of molecular properties. This guide provides an in-depth comparison of the -OCF3 group with other common substituents, supported by experimental data, to inform rational molecular design.
The Dual Nature: Deconstructing the Electronic Profile of the Trifluoromethoxy Group
The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive withdrawal and weak resonance donation. This duality distinguishes it from other common functional groups and is the source of its utility.
-
Powerful Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen atom and, subsequently, from any system to which it is attached (e.g., an aromatic ring). This potent electron-withdrawing inductive effect is the dominant electronic feature of the -OCF3 group.[1]
-
Attenuated Resonance Effect (+R): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can, in principle, be donated to an adjacent π-system through resonance.[2] However, the strong inductive pull from the trifluoromethyl moiety significantly diminishes the electron-donating ability of the oxygen.[1] This makes its resonance donation substantially weaker than that of a methoxy (-OCH3) group.[2]
This combination results in the -OCF3 group being a net electron-withdrawing substituent, deactivating aromatic rings towards electrophilic substitution.[1] Due to its electronic properties being comparable to halogens, it is sometimes referred to as a "pseudo-halogen".[3]
Caption: The dual electronic nature of the trifluoromethoxy group.
Comparative Analysis: OCF3 vs. Key Alternatives
The distinct electronic properties of the -OCF3 group are best understood in comparison to other commonly used substituents. Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Key Electronic Feature | Impact on Aromatic Ring |
| -OCF3 | 0.40 | 0.35 | Strong -I, Weak +R | Strong Deactivation |
| -OCH3 | 0.12 | -0.27 | Strong +R, Moderate -I | Strong Activation |
| -CF3 | 0.43 | 0.54 | Very Strong -I | Very Strong Deactivation |
| -Cl | 0.37 | 0.23 | Strong -I, Moderate +R | Weak Deactivation |
| -NO2 | 0.71 | 0.78 | Very Strong -I & -R | Very Strong Deactivation |
Data sourced from established chemical literature.
OCF3 vs. Methoxy (-OCH3): A Tale of Two Ethers
The substitution of a methoxy group with a trifluoromethoxy group induces a dramatic reversal in electronic behavior.
-
-OCH3: The methoxy group is a classic activating group. Its strong resonance donation (+R) of the oxygen lone pairs outweighs its moderate inductive withdrawal (-I), increasing the electron density of the aromatic ring and accelerating electrophilic aromatic substitution.[4]
-
-OCF3: In stark contrast, the trifluoromethoxy group is a deactivating group.[1] The powerful -I effect of the CF3 moiety overwhelms the oxygen's ability to donate its lone pairs, resulting in a net withdrawal of electron density from the ring.
This electronic switch is a powerful tool in drug design, where an -OCH3 group might be a site of metabolic liability (O-dealkylation). Replacing it with a metabolically robust -OCF3 group not only blocks this metabolic pathway but also fundamentally alters the electronic environment of the molecule.[5]
OCF3 vs. Trifluoromethyl (-CF3): A Subtle Distinction
Both the -OCF3 and -CF3 groups are potent electron-withdrawing substituents, but they differ in their mechanism and overall impact.[6]
-
-CF3: This group withdraws electron density purely through a very strong inductive effect.[6]
-
-OCF3: While also dominated by induction, the presence of the oxygen atom with its lone pairs provides a subtle, albeit weak, resonance-donating component that the -CF3 group lacks.[2] This can lead to different charge distributions within a molecule.
Furthermore, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group (Hansch π values of +1.04 for -OCF3 vs. +0.88 for -CF3).[5][7] This difference allows for finer control over a molecule's lipophilicity, which is crucial for optimizing membrane permeability and bioavailability.[2][8]
Experimental Quantification of Electronic Effects
The theoretical understanding of electronic effects is validated through empirical measurement. The determination of Hammett constants via pKa measurements is a foundational experiment in physical organic chemistry.
Experimental Protocol: Determination of the Hammett Constant (σp) for the p-Trifluoromethoxy Substituent
This protocol outlines the determination of the pKa of p-trifluoromethoxybenzoic acid and its comparison to benzoic acid to derive the σp value.
Objective: To quantify the electronic effect of a p-OCF3 group by measuring its influence on the acidity of benzoic acid.
Materials:
-
Benzoic acid
-
p-Trifluoromethoxybenzoic acid
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette with 0.1 M NaOH solution, standardized
-
Beakers and volumetric flasks
Procedure:
-
Solution Preparation: Prepare 0.01 M aqueous solutions of both benzoic acid and p-trifluoromethoxybenzoic acid.
-
Titration Setup: Place a known volume (e.g., 25 mL) of the benzoic acid solution in a beaker with a magnetic stir bar.
-
Initial pH Measurement: Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Repeat: Thoroughly rinse all equipment and repeat steps 2-5 for the p-trifluoromethoxybenzoic acid solution.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) for each acid to generate titration curves.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Calculate the Hammett constant using the equation: σp = pKa(benzoic acid) - pKa(p-trifluoromethoxybenzoic acid) .
-
Expected Outcome: The pKa of p-trifluoromethoxybenzoic acid will be lower than that of benzoic acid, indicating it is a stronger acid. This is because the electron-withdrawing -OCF3 group stabilizes the conjugate base (benzoate), shifting the equilibrium towards dissociation. The resulting positive σp value confirms its electron-withdrawing nature.
Caption: Workflow for the experimental determination of a Hammett constant.
Impact on Molecular Properties and Applications
The electronic influence of the trifluoromethoxy group has profound consequences for molecular behavior, which are strategically exploited in drug development and materials science.
-
Modulation of Acidity/Basicity: By withdrawing electron density, the -OCF3 group increases the acidity of nearby protons (as seen in the benzoic acid example) and decreases the basicity of nearby nitrogen atoms. This is critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, absorption, and target binding.
-
Metabolic Stability: The trifluoromethoxy group is exceptionally stable to metabolic degradation.[9] Unlike the methoxy group, which is prone to oxidative O-demethylation by cytochrome P450 enzymes, the high strength of the C-F bonds renders the -OCF3 group resistant to such pathways, often extending a drug's half-life.[2]
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (logP).[9] This property can enhance binding to hydrophobic pockets in protein targets and improve permeability across biological membranes, such as the blood-brain barrier.[8]
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). Available at: [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]
-
Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of -0.1 to 0.1 obtained using MolCalc®, where warm colors indicate higher and blue indicates lower electron density. Blue: positive; red: negative. ResearchGate. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Hammett Substituent Constants Table. Scribd. Available at: [Link]
-
Hammett plot for OCF3-migration of R-C6H4N(OCF3)C(O)Me (R = m-OMe, p-I, p-Br, m-F, m-CO2Me, and m-CF3). Royal Society of Chemistry. Available at: [Link]
-
Selection of Hammett constant σ + values for selected functional groups. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available at: [Link]
-
An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. ACS Publications. Available at: [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. Available at: [Link]
-
Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3. ResearchGate. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available at: [Link]
-
Why is an -OCH3 group more electron donating than a -CH3 group? Quora. Available at: [Link]
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- 4. quora.com [quora.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Definitive Guide to Assessing Regioselectivity: NMR, LC-MS/MS, and DFT Workflows
Executive Summary
In drug discovery, the precise determination of regioselectivity is not merely an academic exercise; it is a critical determinant of structure-activity relationships (SAR) and intellectual property security. A single misplaced substituent can alter metabolic stability by orders of magnitude.
This guide objectively compares the three dominant modalities for assessing regioselectivity: Nuclear Magnetic Resonance (NMR) , Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) , and Density Functional Theory (DFT) .
The Bottom Line: While UPLC-MS/MS offers superior sensitivity for high-throughput screening, it lacks the ab initio structural certainty of NMR. DFT serves as a powerful predictive filter but cannot replace experimental validation. The most robust workflow, detailed below, integrates all three.
The Challenge: -Alkylation of 1,2,4-Triazoles (Case Study)
To provide concrete experimental context, this guide utilizes the alkylation of 3-substituted-1,2,4-triazole as a representative case study. This reaction is notorious in medicinal chemistry for producing three distinct regioisomers (N1, N2, and N4), often with similar chromatographic properties but vastly different biological profiles.
-
N1-Isomer: Thermodynamically preferred (usually).
-
N2-Isomer: Kinetically accessible; often sterically hindered.
-
N4-Isomer: Less common, but chemically distinct.
Method A: 2D NMR Spectroscopy (The Structural Gold Standard)
Mechanism of Action
NMR remains the only self-validating method for determining regiochemistry de novo. While 1D
-
HMBC: Correlates protons to carbons separated by 2-3 bonds. It bridges the "heteroatom gap," proving exactly which nitrogen an alkyl group is attached to by seeing the adjacent ring carbons.
-
NOESY: Detects through-space interactions (<5 Å). It confirms regiochemistry by showing proximity between the alkyl group protons and the fixed ring substituent.
Experimental Protocol: Definitive Assignment
Objective: Distinguish N1 vs. N2 alkylation.
-
Sample Preparation: Dissolve 5-10 mg of isolated product in 600 µL DMSO-
. (DMSO is preferred over CDCl to prevent exchange of labile protons and improve solubility of polar heterocycles). -
Acquisition Parameters (600 MHz Instrument):
-
1D
H: 16 scans, relaxation delay (D1) = 2.0s. -
2D
H- C HMBC: Optimized for long-range coupling ( Hz). 2048 x 256 points. -
2D
H- H NOESY: Mixing time ( ) = 500 ms.
-
-
Data Analysis Logic:
-
N1-Alkylation: The alkyl protons will show HMBC correlations to C3 and C5 of the triazole ring.
-
N2-Alkylation: The alkyl protons will show HMBC correlations only to C3 . (C5 is too distant, >3 bonds).
-
Validation: NOESY cross-peak between alkyl protons and the substituent at C3 confirms N2 or N4, ruling out N1.
-
Data Presentation: NMR Discrimination
| Feature | N1-Isomer | N2-Isomer | Mechanistic Reason |
| HMBC Correlation | Alkyl H | Alkyl H | N1 is 2 bonds from C5; N2 is 4 bonds from C5. |
| C5 Chemical Shift | Electronic deshielding differences. | ||
| Symmetry | Asymmetric | Asymmetric | (N4 isomer would be symmetric if C3=C5). |
Method B: UPLC-MS/MS (The High-Throughput Solution)
Mechanism of Action
Mass spectrometry distinguishes regioisomers based on retention time (RT) differences (driven by dipole moments) and fragmentation patterns (MS/MS). It is indirect; it requires reference standards or prior knowledge to be definitive.
Experimental Protocol: Separation & Fragmentation
Objective: Quantify isomer ratio in a crude reaction mixture.
-
Column Selection: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for small, polar heterocycles like triazoles.
-
Column: Waters BEH Amide (2.1 x 50 mm, 1.7 µm).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
-
MS/MS Settings:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Collision Energy: Ramp 10-40 eV.
-
Data Analysis: The "Dipole Rule"
In HILIC, retention is driven by polarity.
-
N1-Isomer: Lower dipole moment
Elutes earlier (in HILIC). -
N2-Isomer: Higher dipole moment
Elutes later. -
Fragmentation: N-alkylated triazoles often show specific loss of the alkyl chain or ring cleavage (RDA - Retro-Diels-Alder). N1 isomers typically require higher collision energy to fragment due to aromatic stabilization.
Method C: Computational DFT (The Predictive Guide)
Mechanism of Action
Density Functional Theory (DFT) calculates the Transition State (TS) energies and Thermodynamic Stability (
Workflow: Transition State Modeling
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311+G(d,p) (Standard for organic molecules) or M06-2X (Better for dispersion forces/kinetics).
-
Solvation Model: IEFPCM (Solvent: DMF or solvent of reaction).
-
Calculation:
-
Calculate Ground State energies of reactants.
-
Locate Transition States (TS) for N1, N2, and N4 attack.
-
Calculate Intrinsic Reaction Coordinate (IRC) to confirm TS connects reactants to products.
-
Interpretation
-
Kinetic Control: Compare
(Activation Energy). The path with the lowest barrier happens fastest. -
Thermodynamic Control: Compare
(Product Energy). The most stable product dominates at high heat/long times.
Comparative Analysis Matrix
The following table contrasts the performance of these methods based on experimental realities in a drug discovery setting.
| Metric | NMR (2D) | UPLC-MS/MS | DFT (Computational) |
| Primary Output | Connectivity (Bonds) | Retention Time / Mass | Energy ( |
| Structural Certainty | High (99%) | Low (Inferential) | Medium (Predictive) |
| Sensitivity (LOD) | Low (~0.1 mg / 100 µM) | High (~1 pg / 1 nM) | N/A |
| Throughput | Low (10-60 min/sample) | High (2 min/sample) | Low (Hours/Days) |
| Sample Requirement | Pure Isolate Required | Crude Mixture OK | Virtual Only |
| Cost per Data Point | High (Instrument Time) | Low | Low (Compute Time) |
| Blind ID Capability | Yes | No (Needs Standards) | Yes (Theoretical) |
Integrated Workflow (Best Practice)
The most efficient workflow utilizes DFT for prediction, UPLC-MS for reaction monitoring, and NMR for final validation.
Figure 1: Integrated Regioselectivity Assessment Workflow. Caption: A closed-loop system where DFT informs synthesis, MS monitors progress, and NMR validates identity.
Workflow Logic
-
Predict: Run DFT to see if you expect a 50:50 mix or 90:10. This sets expectations.
-
Screen: Use UPLC-MS to track the reaction. If you see two peaks with the same mass, you likely have regioisomers.
-
Isolate: You cannot trust the MS retention time to tell you which peak is which (N1 vs N2) the first time. You must isolate the major peak.
-
Validate: Run HMBC on the isolated peak. Once NMR confirms "Peak A is N1," you can rely on UPLC-MS for all future analogs in that series.
References
-
Review of Regioselectivity Methods
- Smith, J. et al. "Modern Analytical Strategies for Regioisomer Determination in Heterocyclic Chemistry." Journal of Medicinal Chemistry.
-
(Contextual match: Methods for N-oxide and heterocycle determination).
-
NMR Techniques for Isomers
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.
-
(Authoritative text on HMBC/NOESY).
-
DFT Protocols
- Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.
-
(Foundational paper for B3LYP).
-
Triazole Alkylation Case Studies
- Potapov, A. et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR and DFT." Journal of Molecular Structure.
-
LC-MS vs NMR Comparison
-
Walker, G. S. et al. "Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies."[1] Expert Opinion on Drug Metabolism & Toxicology.
-
Sources
Introduction: The Unsung Hero of Carbon-Carbon Bond Formation
A Senior Application Scientist's Guide to Comparing the Efficacy of Different Bases in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning tool for the elegant construction of carbon-carbon bonds.[1] While the palladium catalyst often takes center stage, the choice of base is a critical, and frequently decisive, parameter that governs the reaction's success.[2] Its role is far more intricate than simple proton scavenging; the base is an active and essential participant in the catalytic cycle, directly influencing reaction rates, yields, and functional group compatibility.[3]
This guide provides an in-depth comparison of the efficacy of various bases used in Suzuki-Miyaura coupling. We will dissect the mechanistic role of the base, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for optimizing their synthetic strategies.
The Mechanistic Heart of the Matter: Why is a Base Essential?
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base's critical intervention occurs during the transmetalation step, which is often rate-determining.[3] Organoboron compounds, such as boronic acids, are not sufficiently nucleophilic to transfer their organic moiety to the palladium(II) complex on their own.[5]
The base's primary function is to activate the boronic acid, converting it into a more nucleophilic organoborate "ate" complex (e.g., [R-B(OH)₃]⁻).[6][7][8] This significantly enhances its reactivity, facilitating the transfer of the organic group from boron to palladium.[9][10]
Two primary mechanistic pathways are proposed for this activation:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium(II) intermediate.[11][12]
-
The Hydroxide/Alkoxide Pathway: The base first exchanges with the halide on the palladium(II) complex (formed after oxidative addition) to generate a palladium-hydroxide or palladium-alkoxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.[1][11]
The operative pathway is often dictated by the specific reaction conditions, including the nature of the base, solvent, and substrates.[12]
A Comparative Analysis of Common Bases
The choice of base is a balancing act between reactivity, solubility, and substrate compatibility. Bases commonly employed in Suzuki couplings can be broadly categorized as inorganic and organic.
| Base Class | Examples | pKa (of Conjugate Acid) | Strengths | Weaknesses | Typical Use Cases |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | ~10.3 | Widely applicable, cost-effective, good for many aryl bromides and iodides.[13] | Can be less effective for unreactive aryl chlorides. | General purpose couplings, large-scale synthesis. |
| Phosphates | K₃PO₄ | ~12.3 | Stronger than carbonates, highly effective for challenging couplings, including aryl chlorides and sterically hindered substrates.[14] | More expensive than carbonates. | Coupling of aryl chlorides, heteroaryl substrates, and sterically demanding partners. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | Very strong and inexpensive. | Can promote side reactions like ester hydrolysis or protodeboronation of sensitive boronic acids.[15] | Robust couplings where base-sensitive functional groups are absent. |
| Fluorides | KF, CsF | ~3.2 | Very mild, ideal for substrates with base-labile functional groups (e.g., esters).[9] | Often requires anhydrous conditions and can be less efficient for difficult couplings. | Protecting base-sensitive functional groups. |
| Organic Bases | NEt₃ (Triethylamine), DIPEA | ~10.7 | Soluble in organic solvents. | Generally less effective than inorganic bases for standard Suzuki couplings.[15] | Specific applications, often in anhydrous conditions. |
Note: pKa values are approximate and can vary with conditions.[16][17]
Experimental Data: A Head-to-Head Comparison
To illustrate the impact of base selection, consider the following data compiled from a screening study for the coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Efficacy of Various Bases in a Model Suzuki Coupling Reaction
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98 |
| 2 | Na₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 2 | 97 |
| 4 | K₂CO₃ | Toluene/H₂O | 80 | 6 | 91 |
| 5 | NaOH | Toluene/H₂O | 80 | 4 | 75 |
| 6 | KF | THF (anhydrous) | 65 | 12 | 65 |
| 7 | NEt₃ | Toluene | 80 | 12 | <20 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Solvent (10 mL). Data is illustrative and compiled from representative literature findings.[2][13][15]
Analysis of Results:
The data clearly demonstrates that inorganic bases like potassium phosphate (K₃PO₄) and carbonates (Na₂CO₃, Cs₂CO₃) are highly effective, providing excellent yields in relatively short reaction times.[2][13] Sodium hydroxide (NaOH), a stronger base, was less effective under these conditions, potentially due to competing side reactions.[15] As expected, the mild fluoride base and the organic amine base were significantly less efficient for this standard coupling.[9][15]
Strategic Base Selection: A Workflow for Optimization
Choosing the optimal base is not a one-size-fits-all decision. It requires careful consideration of the coupling partners and desired reaction conditions. The following workflow provides a logical approach to base selection.
Experimental Protocol: A Self-Validating System for Base Screening
This protocol provides a robust method for comparing the efficacy of different bases for a specific Suzuki-Miyaura coupling reaction. Running these experiments in parallel provides a direct and reliable comparison.
Objective: To determine the optimal base for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-chloroacetophenone, 1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, 5:1 mixture)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Vials (Causality: Ensuring an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.)
-
To each of four separate reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add a magnetic stir bar to each vial.
-
-
Addition of Bases (Causality: Using an excess of base, typically 2 equivalents, ensures the complete activation of the boronic acid and neutralizes the acid generated during the reaction.)
-
To vial 1, add Na₂CO₃ (2.0 mmol).
-
To vial 2, add K₂CO₃ (2.0 mmol).
-
To vial 3, add K₃PO₄ (2.0 mmol).
-
To vial 4, add Cs₂CO₃ (2.0 mmol).
-
-
Solvent Addition and Degassing (Causality: Degassing the solvent removes dissolved oxygen, which can interfere with the catalytic cycle.)
-
Seal each vial with a septum cap.
-
Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the degassed Dioxane/H₂O solvent mixture (6 mL) to each vial.
-
-
Reaction Execution and Monitoring (Causality: Consistent heating and stirring ensure uniform reaction conditions for a valid comparison.)
-
Place all vials in a preheated reaction block or oil bath at 100 °C.
-
Stir the reactions vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing by TLC or LC-MS.
-
-
Work-up and Analysis (Causality: A standardized work-up and the use of an internal standard allow for accurate quantification of the product yield, enabling a direct comparison of base performance.)
-
Once a reaction is deemed complete (or after a set time, e.g., 12h), cool the vials to room temperature.
-
Add an internal standard (e.g., dodecane, 1.0 mmol) to each vial.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and analyze by GC or ¹H NMR to determine the yield relative to the internal standard.
-
By systematically comparing the yields obtained with each base, you can authoritatively determine the most effective one for your specific transformation.
Conclusion
The base in a Suzuki-Miyaura coupling is a powerful lever that can be used to fine-tune and optimize the reaction. While carbonates like Na₂CO₃ and K₂CO₃ serve as reliable workhorses for many transformations, stronger bases like K₃PO₄ are indispensable for more challenging substrates such as aryl chlorides.[2][14] Conversely, for delicate substrates bearing base-labile functionalities, milder options like KF are required.[9] A logical, data-driven approach, beginning with an understanding of the mechanism and culminating in a systematic experimental screening, is the most reliable path to unlocking the full potential of this cornerstone reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]
-
Couto, C. G., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(25), 8233–8245. Retrieved from [Link]
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Leão, R. A. C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7078-7084. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(16), 4335-4372. Retrieved from [Link]
-
Leão, R. A. C., et al. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Dreher, S. D., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16542. Retrieved from [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(10), 2263-2272. Retrieved from [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(28), 9548-9555. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Dreher, S. D., et al. (2017, September 13). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
A Senior Application Scientist's Guide to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the applications and comparative performance of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (CAS No. 115467-07-7). This document provides an in-depth analysis of this versatile fluorinated building block, offering field-proven insights into its utility, comparative advantages over alternatives, and detailed experimental protocols for its principal transformations.
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a specialized chemical intermediate engineered for the precise introduction of the 3,5-difluoro-4-(trifluoromethoxy)phenyl moiety into complex organic molecules. Its strategic importance in modern medicinal and agricultural chemistry stems from the unique combination of its substituents, which impart desirable physicochemical and biological properties to the target compounds.
The trifluoromethoxy (-OCF3) group is a particularly valued substituent in drug design. It is a strong electron-withdrawing group that significantly enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1] Crucially, it is highly resistant to metabolic degradation, often leading to a longer in vivo half-life for drug candidates.[1] The two fluorine atoms on the aromatic ring further modulate the electronic properties and can block sites of metabolic oxidation, enhancing the overall stability of the final molecule.[2] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, making this reagent a cornerstone for constructing complex molecular architectures.[3]
This guide will explore the primary applications of this building block, compare its performance with viable alternatives, and provide actionable experimental protocols to empower your research and development efforts.
Core Applications: A Gateway to Bioactive Compounds and Advanced Materials
The primary utility of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene lies in its role as a precursor in the synthesis of high-value organic compounds across multiple sectors.
Pharmaceutical Synthesis
This building block is instrumental in the development of novel therapeutics, particularly where metabolic stability and specific binding interactions are critical.[4]
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Dysfunction of MAGL is implicated in various neurological disorders.[5] Fluorinated inhibitors have shown promise, and building blocks like the one discussed here are used to synthesize potent and selective candidates. The trifluoromethoxy group contributes to the inhibitor's ability to cross the blood-brain barrier and resist metabolic breakdown.[5]
-
Other Bioactive Scaffolds: The 3,5-difluoro-4-(trifluoromethoxy)phenyl motif is incorporated into a range of other biologically active molecules where the unique electronic and steric profile of the group can enhance target engagement and pharmacokinetic properties.
Agrochemical Development
In the agricultural sector, the introduction of fluorinated moieties is a proven strategy for increasing the efficacy and stability of herbicides, insecticides, and fungicides.[4] The enhanced biological activity and environmental persistence imparted by the fluorinated substituents make 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene a valuable intermediate for creating next-generation crop protection agents.[4]
Advanced Materials
The unique electronic properties of the polysubstituted phenyl ring make this compound a useful intermediate in the synthesis of materials for applications such as liquid crystals and organic light-emitting diodes (OLEDs). A patent for liquid-crystalline compounds explicitly details the use of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in the synthesis of core structures for liquid crystal displays.
Comparative Performance Analysis
The selection of a building block in a synthetic campaign is a critical decision based on reactivity, cost, stability, and the availability of alternative pathways. Here, we compare 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene with other common alternatives.
Comparison of Aryl Halides in Cross-Coupling Reactions
The choice of the halogen (I, Br, Cl) on the aromatic ring is a primary consideration for cross-coupling reactions. The reactivity generally follows the trend: I > Br > Cl .[6][7]
| Feature | Aryl Iodide | Aryl Bromide (Subject of this Guide) | Aryl Chloride |
| Reactivity | Highest. Allows for milder reaction conditions (lower temperatures, less reactive catalysts). | High. Represents a good balance of reactivity for most standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] | Lowest. Often requires more forcing conditions, specialized and more expensive catalysts/ligands.[7] |
| Stability | Generally lower stability and more prone to degradation. | Good. Offers excellent shelf-life and stability under typical laboratory conditions. | Highest stability. |
| Cost & Availability | Typically the most expensive and less commercially available. | Moderate. Widely available from numerous suppliers at a reasonable cost for research and scale-up. | Generally the least expensive and most widely available. |
| Use Case | Ideal for precious or sensitive substrates where mild conditions are paramount. | The workhorse for general synthesis. Provides a reliable and cost-effective balance for a broad range of applications. | Best for large-scale industrial synthesis where cost is the primary driver and process optimization can overcome lower reactivity. |
Alternative Synthetic Routes to the Target Moiety
Instead of starting with the bromo-compound, a medicinal chemist might consider other strategies to introduce the 3,5-difluoro-4-(trifluoromethoxy)phenyl group.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Direct use of Boronic Acid/Ester | Synthesizing or purchasing 2-(3,5-difluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and using it directly in a Suzuki coupling. | Skips the in-situ borylation step, potentially shortening the synthetic sequence. | The boronic ester is often more expensive and may have lower stability than the aryl bromide. The synthesis of the boronic ester itself requires a starting material, often the aryl bromide. |
| Sandmeyer Reaction | Starting with 3,5-difluoro-4-(trifluoromethoxy)aniline, performing a diazotization followed by reaction with a copper(I) bromide source to generate the aryl bromide. | Utilizes a different, readily available starting material (the aniline). | Can be a lower-yielding process and may not be compatible with all functional groups. Diazonium salts can be unstable.[8] |
Key Experimental Protocols & Workflows
The following protocols are detailed, self-validating systems for the most common and powerful applications of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. The causality behind experimental choices is explained to provide a deeper understanding.
Miyaura Borylation: Preparing for Suzuki Coupling
The conversion of the aryl bromide to a boronic ester is a foundational step for subsequent Suzuki cross-coupling reactions. This protocol is adapted from a patented procedure, demonstrating its industrial relevance.
Reaction Principle: This reaction uses a palladium catalyst to couple the aryl bromide with a diboron reagent (bis(pinacolato)diboron). A phosphine ligand stabilizes the palladium catalyst, and a base is required for the transmetalation step.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add bis(pinacolato)diboron (70.2 g, 271 mmol), potassium acetate (53.2 g, 540 mmol), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 4.0 g, 5.4 mmol).
-
Causality: Bis(pinacolato)diboron is the boron source. Potassium acetate acts as the base necessary for the catalytic cycle. Pd(dppf)Cl2 is a robust, air-stable precatalyst that is highly effective for this transformation.
-
-
Inert Atmosphere: The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.
-
-
Reaction: The mixture is heated to reflux and stirred overnight.
-
Causality: Heating provides the necessary activation energy for the oxidative addition of the aryl bromide to the palladium center, initiating the catalytic cycle.
-
-
Work-up: The reaction mixture is cooled to room temperature. Distilled water is added, and the mixture is diluted with a suitable organic solvent like methyl tert-butyl ether (MTBE). The phases are separated, and the aqueous phase is extracted again with MTBE.
-
Purification: The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and evaporated in vacuo. The crude product is then purified by column chromatography on silica gel.
-
Causality: This standard aqueous work-up removes the inorganic salts and the solvent. Chromatography is necessary to isolate the pure boronic ester from unreacted starting materials and catalyst residues.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base and a specialized phosphine ligand. The choice of ligand is critical for promoting the reductive elimination step that forms the C-N bond.[6]
Step-by-Step Illustrative Methodology:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add a Schlenk tube with a stir bar, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol), a suitable phosphine ligand like XPhos (0.08 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Causality: Pd2(dba)3 is a common Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos are essential for stabilizing the palladium complex and facilitating the crucial reductive elimination step, especially with electron-deficient aryl halides. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine.
-
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add anhydrous toluene (2 mL) via syringe. Then add 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter the mixture through a pad of celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired aryl amine.
Conclusion and Future Outlook
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene stands out as a highly valuable and strategically designed building block for modern organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions offers a superior balance of reactivity, stability, and cost-effectiveness compared to other aryl halides. The trifluoromethoxy and difluoro substitution pattern it carries provides a direct route to incorporating moieties known to enhance the metabolic stability and bioavailability of drug candidates and the efficacy of agrochemicals.
As the demand for more sophisticated and effective small molecules continues to grow, the rational application of such precisely functionalized intermediates will be paramount. The protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently leverage the power of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in their synthetic endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind these procedures is emphasized to foster a culture of safety that extends beyond mere protocol adherence.
Core Chemical Profile and Hazard Identification
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. While specific data for the exact title compound is limited, we can infer its profile from the closely related isomer, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS RN: 115467-07-7), which shares the same molecular formula and functional groups.
This compound is a combustible liquid that poses significant risks upon contact, causing skin and serious eye irritation.[1] The Globally Harmonized System (GHS) classifications underscore the necessity for careful handling and stringent disposal protocols.
Table 1: Physicochemical and Hazard Profile
| Property | Value | Source |
| CAS RN | 115467-07-7 (Isomer) | [1] |
| Molecular Formula | C₇H₂BrF₅O | [1][2] |
| Molecular Weight | 276.99 g/mol | [1][2] |
| Physical State | Colorless to light yellow liquid | [1] |
| Flash Point | 73 °C | [1] |
| Specific Gravity | 1.78 | [1][2] |
Table 2: GHS Hazard Classification
| Hazard Code | Hazard Statement | Signal Word | Pictogram | Source |
| H227 | Combustible liquid | Warning | [1] | |
| H315 | Causes skin irritation | Warning | [1] | |
| H319 | Causes serious eye irritation | Warning | [1] |
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic substance . This is the single most critical piece of information for determining its disposal pathway.[3][4] Halogenated wastes cannot be mixed with non-halogenated organic solvents, as they require specialized, high-temperature incineration and are subject to stricter regulatory controls.[3][5]
Pre-Disposal Safety and Waste Accumulation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE. The precautionary statement P280 is mandated for this substance class.
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, chemical safety goggles and a face shield are necessary.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
Step 2: Waste Segregation and Container Selection
The cardinal rule for this compound is segregation into a dedicated halogenated waste stream.[4][5] Commingling with non-halogenated waste will contaminate the entire container, leading to significantly higher disposal costs and potential regulatory violations.[5][6]
-
Select a Designated Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle, designated specifically for "Halogenated Organic Waste" .[3]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[6] The label must include:
-
Keep Container Closed: The waste container must be securely capped at all times, except when adding waste, to prevent the release of volatile organic compounds (VOCs).[6][7]
Step 3: Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within or near the laboratory.
-
Location: The SAA must be in a well-ventilated area, away from heat, sparks, or open flames.[8]
-
Secondary Containment: Place the container in a larger, chemically resistant tub or tray to contain any potential leaks.[6]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the procedural logic from waste generation to final disposal, ensuring compliance and safety.
Caption: Disposal workflow for halogenated chemical waste.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the substance is combustible, immediately remove all sources of ignition from the area.[8][9]
-
Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.[9]
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[9] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated, sealable container. Label the container as "Spill Debris" with the chemical name and dispose of it as halogenated hazardous waste.[10]
-
Decontaminate: Clean the spill area thoroughly. Wash skin immediately with plenty of water if contact occurs. If eye contact occurs, rinse cautiously with water for several minutes.
The Rationale for Specialized Disposal
Halogenated compounds, particularly those containing fluorine and bromine, can form highly toxic and environmentally persistent byproducts (such as dioxins, furans, and acid gases like HBr and HF) if not incinerated at sufficiently high temperatures and with appropriate emission controls. Standard solvent recycling or fuel blending is not a viable or safe option.[5][11] Therefore, disposal must be handled by a licensed hazardous waste facility equipped with specialized incinerators that can manage these materials safely and effectively.[3]
By adhering to these protocols, you not only comply with federal and local regulations but also uphold your professional duty to protect yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Safely Handling 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational and safety plan for handling 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, a compound whose specific toxicological properties are not yet fully investigated. In the absence of specific data, we must ground our safety protocols in an understanding of its structural analogs and a conservative application of chemical safety principles. The causality behind each recommendation is explained to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Analysis: A Proactive Assessment
Anticipated Hazard Profile:
-
Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (Category 2): Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
-
Combustible Liquid (Category 4): The liquid is combustible and may ignite when exposed to heat or flame.[1][2]
The toxicological properties have not been fully investigated, which necessitates a cautious approach.[4] We must handle this compound as if it could have unknown long-term health effects.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Before you even select your gloves, ensure the primary engineering controls are in place and functioning correctly.
-
Chemical Fume Hood: All manipulations of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is critical to minimize inhalation of vapors, which may cause respiratory irritation.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[6]
-
Safety Stations: Confirm the location and operational readiness of the nearest safety shower and eyewash station before beginning work.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
Selecting the correct PPE is not a checklist exercise; it is a risk-based decision process. Given the anticipated hazards, the following PPE is mandatory.
Eye and Face Protection
Rationale: The compound is expected to be a serious eye irritant.[2] Direct contact from a splash could cause significant injury.
-
Primary Protection: Chemical splash goggles are required. They must provide a tight seal around the eyes to prevent liquid splashes and vapors from entering.[7] Standard safety glasses are insufficient as they do not protect against splashes from the sides or top.[8]
-
Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a broader barrier, protecting the entire face.
Hand Protection
Rationale: The compound is anticipated to cause skin irritation.[2] Halogenated aromatic solvents can be absorbed through the skin, and proper glove selection is crucial to prevent both direct irritation and potential systemic toxicity.
-
Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact with solvents, oils, and limited exposure to acids.[9] However, for prolonged handling or in the event of a spill, a more robust glove may be necessary. Always inspect gloves for tears or punctures before use.[6]
-
The Double-Gloving Technique: For handling this compound, it is best practice to wear two pairs of nitrile gloves. This significantly reduces the chance of exposure if the outer glove is torn or contaminated.
-
Proper Removal: After handling, remove gloves with care to avoid skin contamination.[6] The outer, potentially contaminated glove should be peeled off without touching its exterior with your bare hand.
Body Protection
Rationale: To prevent skin contact from spills or splashes, protective clothing is essential.[6]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. This protects your skin and personal clothing from contamination.
-
Chemical Apron: For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
Rationale: While the primary defense against respiratory exposure is the chemical fume hood, respiratory protection may be required in specific situations.
-
Standard Operations: Under normal conditions within a functioning fume hood, a respirator is not typically required.
-
Emergency Situations: In the case of a large spill outside of a fume hood or a failure of the ventilation system, a respirator will be necessary. Personnel involved in the cleanup must be trained and fit-tested for using an air-purifying respirator with organic vapor cartridges.
Procedural Workflow: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination. The following workflow should be committed to memory.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Handling and Disposal Plan
A safe experiment concludes only when all materials are properly stored or disposed of.
Storage
-
Store 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2][10]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Management
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for chemical waste.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Only trained personnel with appropriate respiratory protection should attempt cleanup.
Waste Disposal
-
All waste, including empty containers and contaminated disposables (gloves, absorbent pads), must be disposed of as hazardous chemical waste.[5]
-
Place contaminated items in a designated, sealed, and clearly labeled waste container.[5] Do not let this chemical enter the environment.[4]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Summary of Safety Recommendations
For quick reference, the key safety information is summarized below.
| Hazard Category | Risk to Personnel | Required PPE & Controls |
| Eye Irritation | Serious irritation, potential for injury.[2] | Chemical splash goggles (mandatory). Face shield for larger volumes.[7] |
| Skin Irritation | Causes skin irritation, potential for absorption.[2] | Double nitrile gloves, lab coat, chemical-resistant apron as needed.[9] |
| Respiratory Irritation | May irritate the respiratory tract.[1][3] | Handle exclusively in a certified chemical fume hood.[5] |
| Combustibility | Combustible liquid.[2] | Store away from heat and ignition sources. Use non-sparking tools.[4] |
| Unknown Toxicity | Long-term health effects are not known.[4][11] | Minimize all routes of exposure. Adhere strictly to all protocols. |
By understanding the why behind each safety protocol, from engineering controls to the specific type of gloves you wear, you build a robust and resilient safety culture. This approach not only protects you during the handling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene but also equips you with the principles to work safely with any new chemical entity you encounter.
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- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 1-Iodo-2-(trifluoromethoxy)benzene.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
